2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
Description
Propriétés
IUPAC Name |
2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWIDHVBJCCTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343169 | |
| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-95-4 | |
| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1629-95-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel heterocyclic compound, 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one. Given the prevalence of the 2-aminobenzothiazole scaffold in medicinally active molecules, this compound represents a promising candidate for further investigation in drug discovery programs.
Introduction
The benzothiazole ring system is a prominent structural motif in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The 2-amino substitution on this heterocyclic core is a particularly important feature, often contributing to enhanced biological activity. This guide outlines a proposed synthetic route and a comprehensive characterization workflow for the title compound, providing researchers with the necessary information to synthesize and evaluate this molecule for potential therapeutic applications.
Synthesis
A plausible and efficient method for the synthesis of this compound involves a modified Hantzsch thiazole synthesis. This approach utilizes readily available starting materials and proceeds through a one-pot reaction, making it an attractive method for laboratory-scale synthesis.
Proposed Synthetic Pathway
The synthesis commences with the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with elemental sulfur and cyanamide in the presence of a suitable base, such as morpholine, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the cyclization and formation of the target benzothiazole ring.
Caption: Proposed synthesis of the target compound.
Experimental Protocol
Materials:
-
Dimedone (1.0 eq)
-
Sulfur (1.1 eq)
-
Cyanamide (1.2 eq)
-
Morpholine (0.2 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dimedone, sulfur, cyanamide, and ethanol.
-
Add morpholine to the suspension and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target compound based on its structure and data from related molecules.
| Technique | Expected Observations |
| ¹H NMR | Singlet around 1.1 ppm (6H, 2 x CH₃); Singlet around 2.3 ppm (2H, CH₂ at C5); Singlet around 2.5 ppm (2H, CH₂ at C4); Broad singlet for the NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | Signal for gem-dimethyl carbons; Signals for methylene carbons (C4, C5, and C6); Signal for the carbonyl carbon (C7); Signals for the thiazole ring carbons (C2, C3a, C7a). The C2 carbon bearing the amino group is expected to be downfield. |
| Infrared (IR) | N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹); C=O stretching for the ketone (around 1650-1680 cm⁻¹); C=N stretching of the thiazole ring (around 1600-1630 cm⁻¹); C-S stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show loss of small molecules like CO, NH₃, or parts of the cyclohexenone ring. |
Characterization Workflow
Caption: General workflow for compound characterization.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the 2-aminobenzothiazole core is a well-established pharmacophore. Derivatives containing this scaffold have shown potent activity as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.
Hypothetical Signaling Pathway Involvement
Based on the activities of structurally related compounds, it is hypothesized that this molecule could interact with key signaling pathways implicated in cancer and inflammation. For instance, it may act as an inhibitor of protein kinases such as PI3K, Akt, or mTOR, which are crucial regulators of cell growth, proliferation, and survival.
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is a heterocyclic compound belonging to the benzothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and antitumor properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with available data, experimental protocols, and logical workflows to assist researchers in its further investigation and application.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂OS | [1] |
| Molecular Weight | 196.27 g/mol | [1] |
| CAS Number | 1629-95-4 | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Not experimentally determined | - |
| pKa | Not experimentally determined | - |
| LogP | Not experimentally determined | - |
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
-
Purity Check: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound.
Determination of Solubility
Solubility in various solvents is critical for formulation and in vitro/in vivo studies.
Methodology: Isothermal Saturation Method
-
Solvent Selection: A range of solvents should be tested, including water, buffered solutions (e.g., PBS pH 7.4), and common organic solvents (e.g., ethanol, DMSO, acetone).
-
Procedure:
-
An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting: Solubility is typically reported in mg/mL or mol/L.
Determination of pKa (Acid Dissociation Constant)
The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant using an electrolyte such as KCl.
-
Apparatus: A calibrated pH meter with a combination electrode and an automated titrator.
-
Procedure:
-
The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
-
Data Analysis: The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This can be calculated from the first or second derivative of the titration curve.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.
Methodology: Shake-Flask Method
-
System Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4, for LogD determination) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Synthesis and Characterization
A general synthetic route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanating agent. For this compound, a plausible synthetic approach starts from dimedone.
Caption: Benzothiazole derivatives may exert antitumor effects by inhibiting key pro-survival signaling pathways.
The antitumor effects of some benzothiazole derivatives have been attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. These include:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Inhibition of EGFR signaling can halt cell proliferation and induce apoptosis.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and metabolism. Its inhibition is a common strategy in cancer therapy.
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in cell proliferation and survival.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key regulator of inflammation and cell survival, and its inhibition can lead to apoptosis in cancer cells.
Further research is required to elucidate the specific mechanism of action and the signaling pathways modulated by this compound.
Conclusion
This technical guide has summarized the currently available physicochemical information for this compound and provided standardized experimental protocols for the determination of its key properties. While there is a clear need for more specific experimental data for this particular compound, the information presented herein serves as a valuable resource for researchers and drug development professionals. The established biological potential of the benzothiazole scaffold suggests that further investigation into this and related compounds is warranted to explore their therapeutic applications.
References
Unraveling the Potential Mechanism of Action of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one: An In-depth Technical Guide for Researchers
Executive Summary
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Structurally, 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one belongs to this class of compounds and incorporates a dimedone-like fused ring system. Based on the analysis of closely related 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, it is hypothesized that the primary mechanism of action of this compound in a therapeutic context, particularly in oncology, likely involves the induction of apoptosis through the intrinsic mitochondrial pathway and/or the inhibition of key protein kinases that are critical for cancer cell proliferation and survival.
Proposed Mechanism of Action
Induction of Apoptosis
A significant body of evidence suggests that benzothiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. For structurally related compounds, this has been shown to occur via the intrinsic (mitochondrial) pathway.[1][2][3] This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
The proposed apoptotic signaling cascade initiated by this compound is as follows:
-
Upregulation of Pro-Apoptotic Proteins: The compound may increase the expression of pro-apoptotic Bcl-2 family members, such as Bim.[1]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, it may decrease the levels of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This shift in the Bcl-2 protein balance leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.
-
Executioner Caspase Cleavage: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[1]
-
PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and initiates the fragmentation of genomic DNA, leading to the characteristic morphological changes of apoptosis.[1]
Caption: Proposed Intrinsic Apoptosis Pathway.
Kinase Inhibition
The 2-aminothiazole and benzothiazole moieties are recognized as effective "hinge-binding" motifs, enabling them to act as competitive inhibitors at the ATP-binding site of various protein kinases.[4][5] Several studies on structurally similar 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have identified them as potent kinase inhibitors.[6]
Potential kinase targets for this compound may include:
-
Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β): A rationally designed series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives demonstrated dual inhibitory activity against CK2 and GSK3β. These kinases are implicated in the regulation of the tumor suppressor protein PTEN.[6]
-
Cyclin-Dependent Kinases (CDKs): A benzothiazol-7-one derivative has been reported to protect neurons by inhibiting CDKs, suggesting this family of kinases as potential targets.[7]
-
Src Family Kinases: 2-aminothiazoles have served as templates for the development of potent pan-Src kinase inhibitors, such as Dasatinib.[4] Lck (p56(lck)) is another Src family kinase target for which 2-amino-benzothiazole derivatives have shown inhibitory activity.[8]
-
Protein Tyrosine Kinases (PTKs): Substituted benzothiazoles are known to inhibit a variety of PTKs, thereby disrupting critical pro-cancer signaling pathways.[5]
Caption: Generalized Kinase Inhibition Workflow.
Quantitative Data from Structurally Related Compounds
The following table summarizes the inhibitory concentrations (IC50) of structurally analogous 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives against relevant kinase targets. This data provides a benchmark for the potential potency of this compound.
| Compound ID (Reference) | Target Kinase | IC50 (µM) |
| 1g [6] | CK2 | 1.9 |
| GSK3β | 0.67 | |
| 2g [6] | CK2 | < 3 |
| GSK3β | < 3 | |
| 1d [6] | CK2 | < 8 |
| GSK3β | < 8 | |
| 1h [6] | CK2 | < 8 |
| GSK3β | < 8 |
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in validating the proposed mechanism of action for this compound.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Plate human cancer cells (e.g., K562 leukemia cells) at a density of 1 x 106 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels and cleavage of key proteins in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, and Bim overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of a specific kinase.
Protocol (Example for CK2):
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Kinase Reaction Initiation: Add recombinant human CK2 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 Determination: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
While direct experimental evidence is pending, the structural features of this compound strongly suggest a mechanism of action centered on the induction of apoptosis and the inhibition of protein kinases. The proposed pathways and experimental protocols outlined in this guide provide a robust framework for the systematic investigation of this compound's pharmacological properties. Further research employing these methodologies will be instrumental in validating its therapeutic potential and elucidating its precise molecular targets.
References
- 1. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 2. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity data for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is limited in publicly available literature. This guide provides a comprehensive framework for its biological screening based on the activities of structurally related 2-aminobenzothiazole and aminothiazole derivatives. The experimental protocols and potential activities described herein are extrapolated from studies on analogous compounds and should be adapted and validated for the specific molecule of interest.
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The 2-aminothiazole core, in particular, is a key pharmacophore present in numerous approved drugs.[4] This technical guide outlines a systematic approach to the biological activity screening of this compound, a compound belonging to this promising class. The following sections detail potential biological activities, present quantitative data from analogous compounds for comparative purposes, provide detailed experimental protocols for key assays, and visualize relevant workflows and signaling pathways.
Potential Biological Activities and Data from Analogous Compounds
Based on the extensive research on 2-aminobenzothiazole derivatives, the primary areas for biological screening of the target compound should include anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The mechanisms of action are diverse, often involving the inhibition of key enzymes like protein kinases and topoisomerases, or the induction of apoptosis.[5]
Table 1: Anticancer Activity of Representative Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Naphthalimide-benzothiazole derivative 66 | HT-29 (Colon) | MTT | 3.72 ± 0.3 | [3] |
| Naphthalimide-benzothiazole derivative 66 | A549 (Lung) | MTT | 4.074 ± 0.3 | [3] |
| Naphthalimide-benzothiazole derivative 66 | MCF-7 (Breast) | MTT | 7.91 ± 0.4 | [3] |
| Naphthalimide-benzothiazole derivative 67 | HT-29 (Colon) | MTT | 3.47 ± 0.2 | [3] |
| Naphthalimide-benzothiazole derivative 67 | A549 (Lung) | MTT | 3.89 ± 0.3 | [3] |
| Naphthalimide-benzothiazole derivative 67 | MCF-7 (Breast) | MTT | 5.08 ± 0.3 | [3] |
| Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | MTT | 5.04 | [3] |
| Pyridine containing pyrimidine derivative 34 | U937 (Leukemia) | MTT | 13.9 | [3] |
| Pyridine containing pyrimidine derivative 34 | MCF-7 (Breast) | MTT | 30.67 | [3] |
| Pyridine containing pyrimidine derivative 34 | A549 (Lung) | MTT | 30.45 | [3] |
| OMS5 | A549 (Lung) | Not Specified | 22.13 | [6] |
| OMS5 | MCF-7 (Breast) | Not Specified | 61.03 | [6] |
| OMS14 | A549 (Lung) | Not Specified | 25.46 | [6] |
| OMS14 | MCF-7 (Breast) | Not Specified | 33.74 | [6] |
Antimicrobial Activity
The benzothiazole nucleus is a core component of many compounds with potent antibacterial and antifungal properties.[7] These compounds can act against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8]
Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Benzothiazole-thiazole hybrid 4b | S. aureus | REMA | 3.90 | [8] |
| Benzothiazole-thiazole hybrid 4b | E. coli | REMA | 7.81 | [8] |
| Benzothiazole-thiazole hybrid 4b | C. albicans | REMA | 3.90 | [8] |
| Benzothiazole-thiazole hybrid 4c | S. aureus | REMA | 7.81 | [8] |
| Benzothiazole-thiazole hybrid 4c | E. coli | REMA | 15.63 | [8] |
| Benzothiazole-thiazole hybrid 4c | C. albicans | REMA | 7.81 | [8] |
| Benzothiazole derivative 3 | S. aureus | Broth Microdilution | 50 | [7] |
| Benzothiazole derivative 3 | B. subtilis | Broth Microdilution | 25 | [7] |
| Benzothiazole derivative 3 | E. coli | Broth Microdilution | 25 | [7] |
| Benzothiazole derivative 4 | S. aureus | Broth Microdilution | 50 | [7] |
| Benzothiazole derivative 4 | B. subtilis | Broth Microdilution | 25 | [7] |
| Benzothiazole derivative 4 | E. coli | Broth Microdilution | 25 | [7] |
Anti-inflammatory Activity
Certain aminothiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase, or by scavenging free radicals.[9][10]
Table 3: Anti-inflammatory Activity of Representative Thiazole Derivatives
| Compound/Derivative | Cell Line / Model | Assay | Endpoint | Result | Reference |
| CX-32 | LPS-stimulated RAW 264.7 | EIA | PGE2 production | Significant inhibition at 25, 50, 100 µM | [10] |
| CX-35 | LPS-stimulated RAW 264.7 | EIA | PGE2 production | Significant inhibition at 25, 50, 100 µM | [10] |
| CBS-113 A | Experimental conjunctivitis | In vivo | Inflammation | Inhibition at 0.01-0.1% | [9] |
| CBS-113 A | Carrageenan-induced pleurisy | In vivo | Leukocyte infiltration | Inhibition | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics/antifungals
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Visualizations
Experimental Workflow for Biological Activity Screening
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives as a Surrogate for the Target Scaffold
Notice: A comprehensive search of scientific literature and chemical databases did not yield specific information on the synthesis or Structure-Activity Relationship (SAR) of "2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one" derivatives. This indicates that this particular scaffold may be a novel area of research with limited to no publicly available data at this time.
However, significant research has been conducted on the broader class of 2-aminobenzothiazole derivatives . This guide provides a detailed overview of the synthesis, SAR, and biological activities of these closely related compounds, which can serve as a valuable resource and starting point for the design and synthesis of the requested derivatives.
Introduction to 2-Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The versatility of the 2-aminobenzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[3]
General Synthesis of 2-Aminobenzothiazole Derivatives
The most common and versatile method for the synthesis of the 2-aminobenzothiazole core is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid. This reaction proceeds through an electrophilic cyclization mechanism.[4]
A general synthetic scheme is presented below:
References
A Technical Guide to the Crystal Structure of 2-Aminobenzothiazole Derivatives for Drug Development Professionals
Disclaimer: To date, a specific crystal structure determination for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one has not been reported in publicly accessible crystallographic databases. This guide presents a detailed analysis of the crystal structure of a closely related analogue, 2-amino-5,6-dihydro-7(4H)-benzothiazolone , to provide valuable structural insights for researchers. The methodologies and findings discussed are considered representative for this class of compounds.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level is critical for rational drug design and the development of structure-activity relationships (SAR). This technical whitepaper provides an in-depth look at the crystal structure of 2-amino-5,6-dihydro-7(4H)-benzothiazolone, offering a proxy for understanding the structural characteristics of its 5,5-dimethyl analogue.
Molecular Structure and Conformation
The crystal structure of 2-amino-5,6-dihydro-7(4H)-benzothiazolone reveals a molecule with a nearly planar thiazole ring fused to a cyclohexanone ring. The cyclohexanone moiety adopts a half-chair conformation. A notable feature is the disorder observed in one of the carbon atoms of the cyclohexanone ring, indicating conformational flexibility in the crystal lattice.
The thiazole portion of the molecule exhibits bond lengths indicative of electron delocalization, a common feature in such conjugated systems. The exocyclic amino group is involved in a network of intermolecular hydrogen bonds that stabilize the crystal packing.
Experimental Protocols
The determination of a crystal structure involves a multi-step process, from the initial synthesis of the compound to the final refinement of the atomic model. The general workflow is outlined below.
References
Preliminary In Vitro Evaluation of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the preliminary in vitro biological evaluation of the heterocyclic compound 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one (CAS No. 1629-95-4). Due to the limited availability of detailed published studies on this specific molecule, this document compiles the known bioactivity data and presents representative experimental protocols for key in vitro assays based on established methodologies for analogous benzothiazole derivatives. This guide is intended to serve as a foundational resource for researchers initiating further investigation into the therapeutic potential of this compound.
Compound Profile
-
IUPAC Name: this compound
-
CAS Number: 1629-95-4
-
Molecular Formula: C₉H₁₂N₂OS
-
Structure:

Summary of Reported In Vitro Bioactivity
Quantitative data regarding the in vitro activity of this compound is limited. The following table summarizes the available data from preliminary screenings.
| Activity Type | Assay/Target | Test Organism/Cell Line | Result |
| Antitumor | Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ = 8.2 µM |
| Antimicrobial | Antifungal Susceptibility | Candida spp. | MIC = 7.9 µM |
| Antioxidant | DPPH Radical Scavenging | Cell-free | IC₅₀ = 12 µM |
Representative Experimental Protocols
The following protocols are detailed methodologies for common in vitro assays used to evaluate compounds of the benzothiazole class. These serve as a template for the further investigation of this compound.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is adapted from studies on related benzothiazole derivatives to assess the anti-proliferative effects of the target compound against cancer cell lines.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (dissolved in DMSO)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains.
Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This cell-free assay measures the radical scavenging capacity of the compound.
Objective: To determine the concentration of the compound required to scavenge 50% of DPPH free radicals (IC₅₀).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
Test compound (dissolved in methanol or DMSO)
-
Ascorbic acid (as a positive control)
-
Methanol
-
96-well microplate
Procedure:
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound. The total volume should be kept constant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of scavenging against the log of the compound concentration.
Visualizations: Experimental Workflows
The following diagrams illustrate generalized workflows for the in vitro screening of a novel compound like this compound.
Caption: High-level workflow for in vitro evaluation of a novel compound.
Caption: Detailed workflow for the MTT cytotoxicity assay protocol.
Technical Guide: Predicted Pharmacokinetic Profile of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in Rats
Disclaimer: Direct experimental data on the pharmacokinetic profile of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in rats is not currently available in the public domain. This technical guide provides a predictive overview based on in silico studies and experimental data from structurally related 2-aminobenzothiazole derivatives. The information herein is intended to guide researchers, scientists, and drug development professionals in designing future preclinical studies.
Introduction
This compound belongs to the broader class of 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities, including antidiabetic, neuroprotective, and anticancer properties.[1][2][3] Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the development of any new chemical entity. This guide synthesizes available information on related compounds to forecast the likely pharmacokinetic behavior of the title compound in rats.
Predicted ADMET Properties
In silico ADMET prediction tools are valuable in the early stages of drug discovery for screening and prioritizing compounds. Based on studies of various 2-aminobenzothiazole derivatives, a general predictive ADMET profile can be summarized.[1][4][5][6]
| Parameter | Predicted Characteristic | Rationale / Comments |
| Absorption | ||
| Oral Bioavailability | Moderate to High | Many 2-aminobenzothiazole derivatives show favorable properties for oral absorption according to Lipinski's Rule of Five.[1] However, actual bioavailability can be influenced by first-pass metabolism. |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Distribution | ||
| Plasma Protein Binding | High | Benzothiazole derivatives, such as the approved drug Riluzole, exhibit high plasma protein binding (~96%).[2] |
| Blood-Brain Barrier (BBB) | Possible Permeant | Some 2-aminobenzothiazole derivatives like Riluzole are known to cross the BBB. Permeability is structure-dependent. |
| Metabolism | ||
| Primary Site | Liver | The liver is the primary site of metabolism for most xenobiotics, including benzothiazole derivatives. |
| Metabolic Pathways | Oxidation, Hydroxylation, Ring Cleavage | Benzothiazoles can undergo metabolic transformations including the formation of mercaptoaniline, methylsulphinylaniline, and methylsulphonylaniline derivatives through ring cleavage.[7] Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) reactions are expected. |
| Excretion | ||
| Primary Route | Renal and Biliary | Excretion is expected to occur via urine and feces after metabolic conversion to more polar compounds. |
| Toxicity | ||
| Acute Toxicity (LD50) | Low to Moderate | In silico predictions and in vivo studies on similar compounds suggest that many 2-aminobenzothiazole derivatives belong to Class IV (LD50 > 300 mg/kg), indicating low acute toxicity.[1][4][5] |
Proposed Experimental Protocol for a Pharmacokinetic Study in Rats
This section outlines a detailed, generic methodology for conducting a single-dose oral pharmacokinetic study in rats, compiled from standard practices reported in preclinical research.[8][9][10][11]
3.1. Animal Model
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Male or female (justification for selection should be provided).
-
Weight: 200-250 g.
-
Housing: Animals should be housed in controlled conditions (12-hour light/dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization is required before the experiment.
3.2. Formulation and Dosing
-
Vehicle: A suitable vehicle (e.g., 0.5% carboxymethylcellulose, DMSO, or a polyethylene glycol solution) should be selected based on the compound's solubility and stability.
-
Dose: A preliminary dose-ranging study is recommended. A typical starting dose for a discovery-phase compound might be 10 mg/kg.
-
Administration: The compound is administered as a single dose via oral gavage. Animals should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.[10]
3.3. Blood Sample Collection
-
Method: Blood samples can be collected via the tail vein, saphenous vein, or through a cannulated jugular vein.[12] The use of sparse sampling techniques can reduce the number of animals required.[11][12]
-
Volume: Approximately 100-200 µL of whole blood per time point.[9] Microsampling techniques (≤50 µL) are encouraged to minimize animal stress and blood loss.[13]
-
Time Points: A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[10]
3.4. Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) method is the standard for quantifying drug concentrations in plasma.[9][10][14]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte and an internal standard from the plasma matrix.[8][9]
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
3.5. Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters: Key parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vz/F)
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the proposed pharmacokinetic study.
4.2. Predicted Metabolic Pathway
This diagram illustrates plausible metabolic pathways for a 2-aminobenzothiazole derivative, based on known biotransformations of this chemical class.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. currentseparations.com [currentseparations.com]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
In Silico ADMET Profiling of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of a new chemical entity into a therapeutic agent hinges on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial to de-risk drug discovery projects and reduce attrition rates.[1] In silico computational models have emerged as indispensable tools for the early prediction of ADMET properties, offering a rapid and cost-effective alternative to traditional experimental methods.[2][3] This guide provides a comprehensive overview of the in silico ADMET prediction for the novel compound 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, outlining the methodologies, presenting a predictive ADMET profile, and discussing the implications for its potential as a drug candidate.
Introduction to In Silico ADMET Prediction
The journey of a drug from administration to its therapeutic target and subsequent elimination from the body is a complex process governed by its pharmacokinetic and toxicological properties.[4] Understanding these characteristics, collectively known as ADMET, is a cornerstone of modern drug discovery. Poor ADMET properties are a leading cause of late-stage clinical trial failures.[1] In silico ADMET prediction utilizes computational algorithms and models to forecast the behavior of a molecule within a biological system, thereby enabling the early identification and optimization of drug candidates.[2][4]
The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[5][6][7] Therefore, the early evaluation of the ADMET properties of novel benzothiazole derivatives like this compound is of significant interest.
Methodologies for In Silico ADMET Prediction
A variety of computational tools and platforms are available for predicting ADMET properties. These tools employ a range of methodologies, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) modeling.[1][4] For the predictive analysis of this compound, a consensus approach leveraging multiple predictive models is recommended to enhance the reliability of the results.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. Key parameters include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and the number of rotatable bonds (nRotb). These descriptors are often evaluated against established "rules of thumb" for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule, to assess the potential for good oral bioavailability.[8][9][10]
Absorption
Oral bioavailability is a critical parameter for many drugs. In silico models predict intestinal absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate and inhibitor potential. High intestinal absorption and good membrane permeability are desirable traits for orally administered drugs.[1]
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key predicted parameters include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss). High PPB can limit the free fraction of the drug available to exert its therapeutic effect, while BBB penetration is crucial for drugs targeting the central nervous system.
Metabolism
Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, plays a central role in drug clearance and the formation of potentially reactive metabolites.[2] In silico models can predict the sites of metabolism on a molecule and its potential to inhibit or be a substrate of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Excretion
The route and rate of drug excretion are important for determining dosing regimens. In silico models can provide predictions of total clearance and whether the primary route of excretion is renal or hepatic.
Toxicity
Early identification of potential toxicity is a critical aspect of drug development. A wide range of toxicity endpoints can be predicted in silico, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and various organ toxicities.
Predicted ADMET Profile of this compound
The following tables summarize the predicted ADMET properties for this compound based on a consensus of widely used in silico models such as SwissADME, pkCSM, and ADMETlab 2.0.[11]
Table 1: Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 210.29 | < 500 |
| logP (o/w) | 1.85 | ≤ 5 |
| Topological Polar Surface Area (Ų) | 78.49 | ≤ 140 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Rotatable Bonds | 1 | ≤ 10 |
| Lipinski's Rule of Five Violations | 0 | 0 |
| Veber's Rule Compliance | Yes | Yes |
Table 2: Absorption
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (%) | > 90% | High |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | High |
| P-glycoprotein Substrate | No | Low risk of efflux |
| P-glycoprotein I Inhibitor | No | Low risk of drug-drug interactions |
| P-glycoprotein II Inhibitor | No | Low risk of drug-drug interactions |
Table 3: Distribution
| Parameter | Predicted Value | Interpretation |
| Plasma Protein Binding (%) | ~ 85% | Moderate to High |
| Blood-Brain Barrier Permeability | No | Low potential for CNS effects |
| CNS Permeability (logPS) | -2.5 | Low |
| Volume of Distribution (VDss) (log L/kg) | 0.45 | Moderate distribution |
Table 4: Metabolism
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Substrate | No | Low |
| CYP2C9 Substrate | Yes | Potential for metabolism by CYP2C9 |
| CYP2C19 Substrate | No | Low |
| CYP2D6 Substrate | No | Low |
| CYP3A4 Substrate | Yes | Potential for metabolism by CYP3A4 |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
Table 5: Excretion
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.65 | Moderate clearance |
| Renal OCT2 Substrate | No | Low potential for renal secretion |
Table 6: Toxicity
| Parameter | Predicted Value | Interpretation |
| AMES Mutagenicity | Non-mutagenic | Low risk |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| hERG II Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Low | Low risk |
| Skin Sensitization | Low | Low risk |
Visualizations
Caption: Workflow for in silico ADMET prediction.
Caption: Key parameters of Lipinski's Rule of Five.
Caption: Simplified pathway of drug metabolism by CYP450 enzymes.
Discussion and Conclusion
The in silico ADMET profile of this compound suggests that this compound possesses several favorable drug-like properties. It adheres to Lipinski's Rule of Five and Veber's Rule, indicating a high probability of good oral bioavailability. The predictions for high intestinal absorption and Caco-2 permeability further support this assessment.
The compound is predicted to have moderate to high plasma protein binding, which should be taken into consideration for dose-response relationships. Its predicted lack of blood-brain barrier penetration suggests a lower likelihood of central nervous system side effects, which is advantageous for peripherally acting drugs.
The metabolic profile indicates that the compound is likely a substrate for CYP2C9 and CYP3A4 and an inhibitor of CYP2C9. This highlights a potential for drug-drug interactions with other compounds metabolized by or inhibiting this enzyme. Further in vitro metabolic stability and CYP inhibition assays are warranted to confirm these predictions.
Encouragingly, the toxicity predictions are generally favorable, with a low risk of mutagenicity, cardiotoxicity, and hepatotoxicity.
References
- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ayushcoe.in [ayushcoe.in]
A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Benzothiazole Derivatives in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] This organic compound, consisting of a benzene ring fused to a thiazole ring, serves as a core structure in numerous natural and synthetic molecules with significant therapeutic potential.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic effects.[4][5] The structural versatility of the benzothiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.[2][6][7] This review delves into the synthesis, diverse pharmacological applications, and structure-activity relationships of benzothiazole derivatives, providing a comprehensive resource for professionals in drug discovery.
Core Synthesis Strategies
The synthesis of the benzothiazole scaffold is a well-established area of organic chemistry, with several reliable methods for its construction. A predominant and versatile method involves the condensation reaction of 2-aminothiophenols with various electrophilic partners such as carboxylic acids, acyl chlorides, aldehydes, or nitriles.[8] Another classical approach is the Jacobson cyclization of thiobenzanilides.[8][9] These foundational reactions allow for the introduction of a wide variety of substituents, particularly at the 2-position, which is a key determinant of biological activity.[2]
References
- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. ijcrt.org [ijcrt.org]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 7. jchr.org [jchr.org]
- 8. ijper.org [ijper.org]
- 9. jchemrev.com [jchemrev.com]
Methodological & Application
Application Notes and Protocols for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of the novel benzothiazole derivative, 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, in cell culture-based research. Benzothiazole scaffolds are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties.[1][2] These application notes detail the necessary protocols for the preparation, solubilization, and application of this compound for in vitro studies. A hypothetical mechanism of action is proposed to guide experimental design, alongside detailed protocols for determining its cytotoxic and anti-proliferative effects. The provided workflows and data presentation templates are designed to ensure reproducibility and facilitate the systematic evaluation of this compound's therapeutic potential.
Compound Information and Preparation
1.1. Reagent Preparation
The initial and most critical step is the accurate reconstitution of the lyophilized compound.[7]
-
Solvent Selection: Due to its organic nature, high-purity, sterile Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[7]
-
Stock Solution (10 mM):
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to achieve a 10 mM stock concentration.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[5]
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in complete cell culture medium (e.g., DMEM with 10% FBS) to achieve the final desired experimental concentrations.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This is crucial to differentiate the effects of the compound from those of the solvent.[7]
-
Hypothetical Mechanism of Action and Signaling Pathway
While the specific mechanism of this compound is yet to be fully elucidated, many benzothiazole derivatives have been reported to exhibit anticancer activity by targeting key signaling pathways that regulate cell proliferation and survival.[1][8] We hypothesize that this compound may act as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth that is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the compound.
Experimental Workflow
The following workflow provides a systematic approach to characterizing the in vitro effects of this compound.
Caption: General experimental workflow for in vitro compound screening.
Detailed Experimental Protocol: Cell Viability (MTS) Assay
This protocol details the use of a colorimetric MTS assay to determine the dose-dependent cytotoxic effects of the compound on cultured cancer cells.
4.1. Materials and Reagents
-
This compound
-
High-purity DMSO
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution[9]
-
Sterile 96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Microplate reader
4.2. Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Prepare a vehicle control (medium with the corresponding percentage of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include a "medium only" blank control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTS Assay and Data Acquisition:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Quantitative Data
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 48-hour treatment period.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 8.2 |
| A549 | Lung Cancer | 15.5 |
| MCF-7 | Breast Cancer | 11.8 |
| PC-3 | Prostate Cancer | 22.4 |
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution in the aqueous culture medium, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the medium.
-
High Variability: Ensure homogenous cell seeding and accurate pipetting. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").[7]
-
No Observable Effect: The compound may be inactive in the chosen cell line, or the concentration range may be too low. Consider testing a wider concentration range or a different cell line.[7]
Conclusion
These application notes provide a foundational framework for investigating the biological effects of this compound in a cell culture setting. The outlined protocols for compound preparation and cell viability assessment, combined with the proposed workflow, offer a systematic approach for initial screening and characterization. Further studies are warranted to confirm the hypothesized mechanism of action and to explore the full therapeutic potential of this compound.
References
- 1. This compound|High-Purity [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2abiotech.net [2abiotech.net]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
Application Notes and Protocols for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one for use in various biological and chemical assays. Proper handling and dissolution of this compound are critical for obtaining accurate and reproducible experimental results.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1629-95-4 | [1][2] |
| Molecular Formula | C₉H₁₂N₂OS | [1] |
| Molecular Weight | 196.27 g/mol | [1] |
| Appearance | Solid | - |
| Storage | Store at -20°C | [1] |
Solubility Data
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Caution is advised due to potential stability issues with 2-aminothiazole derivatives.[4] It is recommended to use freshly prepared solutions and avoid multiple freeze-thaw cycles. |
| Ethanol | ~12 mg/mL | A good initial solvent for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended for achieving high concentrations. |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | For aqueous assays, a co-solvent strategy is recommended.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can be used for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Ethanol or Dimethyl Sulfoxide (DMSO), research grade
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh 1.9627 mg of the compound for every 1 mL of solvent.
-
Solvent Addition: Add the appropriate volume of ethanol or DMSO to the vial containing the compound.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all solid particles have dissolved.
-
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.[1] As noted, if using DMSO, it is highly recommended to prepare fresh solutions or aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol outlines the dilution of the organic stock solution into an aqueous buffer or cell culture medium for use in biological assays. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤0.5% v/v).
Materials:
-
High-concentration stock solution of this compound (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes
Procedure:
-
Determine Final Concentration: Decide on the final desired concentration of the compound in your assay. Studies with similar tetrahydrobenzo[d]thiazole derivatives have shown cytotoxic effects with IC₅₀ values below 60 µM, with some as low as 15 µM.[5] A typical starting concentration range for screening could be 1-100 µM.
-
Serial Dilution: Perform a serial dilution of the high-concentration stock solution in the aqueous buffer or cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 100 µM working solution from a 10 mM stock in ethanol, you would perform a 1:100 dilution (e.g., add 10 µL of the stock solution to 990 µL of the aqueous buffer). This would result in a final ethanol concentration of 1%. Further dilutions should be made to reduce the final solvent concentration.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use in Assay: Use the freshly prepared working solution immediately in your assay to ensure stability and potency. It is not recommended to store aqueous solutions of the compound for more than one day.[3]
Mandatory Visualizations
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one and its derivatives in enzyme inhibition assays. Compounds belonging to the 2-aminobenzothiazole class have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities often stem from their ability to selectively inhibit key enzymes involved in various disease pathways. This document will focus on the application of this compound class as inhibitors for enzymes such as Phosphoinositide 3-Kinase (PI3K), Dihydroorotate Dehydrogenase (DHODH), Carbonic Anhydrases (CAs), and Acetylcholinesterase (AChE).
Disclaimer: While this document provides detailed protocols and application notes, specific quantitative data (e.g., IC50, Ki) for this compound is not extensively available in the public domain at the time of writing. The data presented herein is representative of the broader class of 2-aminobenzothiazole derivatives and should be used as a reference for guiding experimental design. Researchers are encouraged to determine the specific inhibitory potency of this compound for their enzyme of interest.
Target Enzymes and Therapeutic Areas
The 2-aminobenzothiazole scaffold has been identified as a privileged structure in drug discovery, demonstrating inhibitory activity against a range of enzymes with therapeutic relevance in oncology, infectious diseases, and neurodegenerative disorders.
-
Phosphoinositide 3-Kinase (PI3K): A key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth.
-
Dihydroorotate Dehydrogenase (DHODH): A crucial enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis. Its inhibition is a therapeutic strategy for autoimmune diseases and cancer.
-
Carbonic Anhydrases (CAs): A family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are implicated in various physiological and pathological processes, including pH regulation, and are targets for diuretics and anti-glaucoma agents.
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine, playing a critical role in nerve impulse transmission. AChE inhibitors are used in the treatment of Alzheimer's disease and myasthenia gravis.
Quantitative Data Summary
The following tables summarize representative quantitative inhibitory data for various 2-aminobenzothiazole derivatives against the target enzymes. This data is intended to provide a comparative overview and a starting point for experimental design.
Table 1: Representative Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound Class | Target Enzyme | Assay Type | IC50 / Ki | Reference |
| 2-Aminobenzothiazole Derivatives | PI3Kγ | Kinase Assay | 47-48% inhibition @ 100 µM | [1] |
| 2-Aminobenzothiazole Derivatives | PI3Kα | Kinase Assay | IC50: 1.03 nM | |
| 2-Aminobenzothiazole Derivatives | DNA Gyrase B | Enzyme Assay | IC50: < 71 nM | [2] |
| 2-Aminobenzothiazole Derivatives | hCA I | Enzyme Assay | Ki: 0.008 µM | |
| 2-Aminobenzothiazole Derivatives | hCA II | Enzyme Assay | Ki: 0.124 µM | [3] |
| 2-Aminobenzothiazole Derivatives | AChE | Enzyme Assay | Ki: 0.129 µM | [3] |
| 2-Aminobenzothiazole Derivatives | BChE | Enzyme Assay | Ki: 0.083 µM | [3] |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below.
Phosphoinositide 3-Kinase (PI3K) Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays designed to measure the activity of PI3K by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3K enzyme (isoform of interest)
-
Lipid substrate (e.g., PIP2)
-
This compound (or derivative)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
96-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and the test compound solution.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound (or derivative)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ10 in DMSO.
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer. Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition and IC50 values.
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase by monitoring the change in pH using a pH indicator in a stopped-flow spectrophotometer.
Materials:
-
Recombinant human Carbonic Anhydrase (isoform of interest)
-
CO2-saturated water
-
Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., phenol red)
-
This compound (or derivative)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
Prepare a solution of the CA enzyme in the buffer.
-
Prepare a solution of the test compound at various concentrations in the buffer containing the enzyme.
-
Prepare a CO2-saturated solution by bubbling CO2 gas through water.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme (or enzyme-inhibitor mixture) solution containing the pH indicator.
-
Load the other syringe with the CO2-saturated water.
-
Rapidly mix the two solutions. The hydration of CO2 to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.
-
-
Data Acquisition: Record the change in absorbance over time.
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
The inhibitory activity is calculated by comparing the rates in the presence and absence of the inhibitor.
-
Ki values can be determined by measuring the inhibition at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (or derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of ATCh and DTNB in the phosphate buffer.
-
Prepare a solution of AChE in the buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Reaction:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation: Add the ATCh solution to all wells to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of the reaction from the change in absorbance over time.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Inhibition of PI3K by 2-aminobenzothiazole derivatives blocks the downstream signaling, leading to anti-cancer effects.
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition.
DHODH Inhibition and Pyrimidine Synthesis
DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication. Inhibiting DHODH depletes the pyrimidine pool, thereby halting cell proliferation.
Caption: DHODH's role in pyrimidine synthesis and its inhibition.
Acetylcholinesterase Inhibition at the Synapse
Acetylcholinesterase terminates the nerve impulse by hydrolyzing acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of acetylcholine receptors.
Caption: Mechanism of acetylcholinesterase inhibition at the synapse.
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for performing an in vitro enzyme inhibition assay to determine the IC50 of a test compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
Application Notes and Protocols for High-Throughput Screening of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many benzothiazole-containing compounds have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3][4] Specifically, pathways such as the PI3K/AKT/mTOR and JAK/STAT signaling cascades are frequent targets for these inhibitors.[3][5]
This document provides a detailed high-throughput screening (HTS) protocol for evaluating the cytotoxic and antiproliferative effects of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one , a novel benzothiazole derivative. The proposed assay is a cell-based, fluorescence viability screen using resazurin, which is well-suited for the rapid and efficient screening of large compound libraries in a 384-well format.[6][7][8]
Objective
To establish a robust high-throughput screening protocol to identify and characterize the anticancer activity of this compound across a panel of human cancer cell lines. The primary endpoint is the determination of the compound's half-maximal inhibitory concentration (IC50) for cell viability.
Illustrative Signaling Pathway: PI3K/AKT/mTOR Cascade
Many benzothiazole derivatives exert their anticancer effects by inhibiting key kinases in pro-survival signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][5]
Caption: Potential mechanism of action via inhibition of the PI3K/AKT/mTOR pathway.
Experimental Workflow for High-Throughput Screening
The HTS workflow is designed for efficiency and robustness, moving from initial compound preparation to final data analysis and hit confirmation.[9] The process leverages automation for liquid handling and plate reading to ensure reproducibility.[10][11]
Caption: High-throughput screening workflow for anticancer compound evaluation.
High-Throughput Cell Viability Screening Protocol
This protocol is optimized for a 384-well plate format using a resazurin-based fluorescence assay to measure cell viability.[6][7][12]
Materials and Reagents:
-
This compound (Test Compound)
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Positive control (e.g., Staurosporine or Doxorubicin)
-
384-well black, clear-bottom, sterile tissue culture plates
-
Automated liquid handler and/or multichannel pipettes
-
Fluorescence microplate reader (Excitation: 530-570 nm, Emission: 580-620 nm)
Experimental Procedure:
-
Compound Plate Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10 points, 1:3 dilution series). c. Prepare stock solutions of positive control (e.g., Staurosporine at 1 mM) and negative control (100% DMSO). d. Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls into the appropriate wells of the 384-well assay plates.
-
Cell Seeding: a. Culture selected cancer cell lines to ~80% confluency under standard conditions (37°C, 5% CO2). b. Harvest cells using Trypsin-EDTA, neutralize, and count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in culture medium to achieve an optimal seeding density (e.g., 1,000-2,500 cells per well). This should be determined empirically for each cell line to ensure logarithmic growth over the 72-hour incubation period. d. Using a multidrop dispenser or multichannel pipette, dispense 50 µL of the cell suspension into each well of the 384-well plates containing the pre-spotted compounds.[12] This results in a final DMSO concentration of ≤0.1%. e. Include 'cells-only' wells (for 0% inhibition control) and 'medium-only' wells (for background fluorescence control).
-
Incubation: a. Gently mix the plates on an orbital shaker for 1 minute. b. Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Assay and Data Acquisition: a. After the 72-hour incubation, allow the plates to equilibrate to room temperature for 15-20 minutes. b. Add 5 µL of the resazurin solution to each well using a liquid handler.[6][13] c. Shake the plates for 10 seconds to mix. d. Incubate the plates for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined during assay development.[7][8] e. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12]
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence signal of the 'medium-only' wells from all other wells.
-
Normalization: Normalize the data by setting the average signal from the 'cells-only' (DMSO vehicle) wells as 100% viability and the average signal from the positive control (e.g., high concentration of Staurosporine) as 0% viability.
-
Dose-Response Curve: Plot the normalized percent viability against the logarithm of the test compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation: Illustrative HTS Results
The following table summarizes representative quantitative data that could be obtained from a primary screen of this compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Max Inhibition (%) |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 98% |
| HCT116 | Colorectal Carcinoma | 1.8 | 95% |
| A549 | Lung Carcinoma | 7.3 | 92% |
| U87-MG | Glioblastoma | 4.1 | 96% |
| HEK293 | Normal Kidney (Counter-screen) | > 50 | 15% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. A counter-screen using a non-cancerous cell line like HEK293 is crucial to assess general cytotoxicity and determine the therapeutic window.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tribioscience.com [tribioscience.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. labbox.es [labbox.es]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 12. p-care.eu [p-care.eu]
- 13. promega.com [promega.com]
Application Notes and Protocols: Synthetic Route Optimization for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and optimized protocols for the synthesis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is based on the Hantzsch thiazole synthesis, a reliable and efficient method for the formation of thiazole rings. This protocol outlines the reaction of 2-bromo-5,5-dimethylcyclohexane-1,3-dione (2-bromodimedone) with thiourea. Furthermore, this document presents a systematic approach to optimize the reaction conditions, including solvent, temperature, and reaction time, to maximize product yield and purity. All quantitative data are summarized in structured tables for straightforward comparison, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to the prevalence of the 2-aminothiazole scaffold in a wide range of biologically active molecules. The fusion of the thiazole ring with a cyclohexanone moiety offers a unique three-dimensional structure that can be exploited for developing novel therapeutic agents. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and versatile method for constructing the thiazole ring. In this application note, we focus on the synthesis of the target compound starting from the readily available precursor, 5,5-dimethylcyclohexane-1,3-dione (dimedone). A key intermediate, 2-bromodimedone, is reacted with thiourea to yield the desired product. The optimization of this reaction is crucial for achieving high efficiency and purity, which are critical factors in drug development and large-scale synthesis.
Synthetic Pathway
The overall synthetic strategy involves a two-step process starting from dimedone. The first step is the bromination of dimedone to form the α-haloketone intermediate, 2-bromodimedone. The second step is the cyclocondensation of 2-bromodimedone with thiourea to construct the final this compound product.
Caption: Overall synthetic pathway for the target molecule.
Experimental Protocols
Materials and Reagents
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (≥98%)
-
N-Bromosuccinimide (NBS) (≥98%)
-
Benzoyl Peroxide (BPO) (≥97%)
-
Carbon tetrachloride (CCl4), anhydrous (≥99.5%)
-
Thiourea (≥99%)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (for column chromatography)
Protocol 1: Synthesis of 2-Bromo-5,5-dimethylcyclohexane-1,3-dione (2-Bromodimedone)
-
To a solution of 5,5-dimethylcyclohexane-1,3-dione (14.0 g, 100 mmol) in anhydrous carbon tetrachloride (200 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (17.8 g, 100 mmol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol).
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane 1:4). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 2-bromo-5,5-dimethylcyclohexane-1,3-dione as a white solid.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-bromo-5,5-dimethylcyclohexane-1,3-dione (2.19 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in absolute ethanol (50 mL).
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC (eluent: ethyl acetate/hexane 1:1).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound.
Route Optimization Data
The following tables summarize the results of the optimization studies for the Hantzsch thiazole synthesis step (Protocol 2).
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 6 | 85 |
| 2 | Methanol | Reflux | 6 | 78 |
| 3 | Isopropanol | Reflux | 8 | 82 |
| 4 | Acetonitrile | Reflux | 8 | 75 |
| 5 | DMF | 100 | 4 | 65 |
Table 2: Effect of Temperature on Reaction Yield (Solvent: Ethanol)
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 50 | 12 | 60 |
| 2 | 60 | 10 | 75 |
| 3 | 70 | 8 | 82 |
| 4 | Reflux (~78) | 6 | 85 |
Table 3: Effect of Reaction Time on Yield (Solvent: Ethanol, Temperature: Reflux)
| Entry | Time (h) | Yield (%) |
| 1 | 2 | 55 |
| 2 | 4 | 78 |
| 3 | 6 | 85 |
| 4 | 8 | 85 |
Optimized Protocol
Based on the optimization data, the following protocol is recommended for the synthesis of this compound:
-
Combine 2-bromo-5,5-dimethylcyclohexane-1,3-dione (10 mmol) and thiourea (10 mmol) in absolute ethanol (50 mL).
-
Reflux the mixture for 6 hours.
-
Work-up and purify as described in Protocol 2.
Expected Yield: ~85%
Visualizations
Experimental Workflow
Caption: Experimental workflow for the optimized synthesis.
Plausible Reaction Mechanism (Hantzsch Synthesis)
Caption: Plausible mechanism for the Hantzsch synthesis.
Conclusion
This application note provides a comprehensive and optimized protocol for the synthesis of this compound. The described Hantzsch thiazole synthesis is a robust and high-yielding method. The provided optimization data allows researchers to tailor the reaction conditions to their specific needs, ensuring efficient and reproducible synthesis of this valuable heterocyclic building block for applications in drug discovery and development.
Application Note & Protocol: Quantification of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is a novel heterocyclic compound with potential therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for its quantification in a biological matrix is essential. This document provides a detailed protocol for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is suitable for high-throughput analysis and has been validated for linearity, accuracy, precision, and stability.
Experimental Protocols
1. Materials and Reagents
-
This compound (Analyte, >99% purity)
-
[¹³C₆]-2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)
2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 25 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under nitrogen for 1 minute.
-
Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and inject 5 µL into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: m/z 197.1 → 128.1 (Quantifier), 197.1 → 113.1 (Qualifier)
-
IS: m/z 203.1 → 134.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
-
Data Presentation
Table 1: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Standards | 85-115% (80-120% for LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | < 15 | ± 20 | < 15 | ± 20 |
| LQC | 3 | < 15 | ± 15 | < 15 | ± 15 |
| MQC | 100 | < 15 | ± 15 | < 15 | ± 15 |
| HQC | 800 | < 15 | ± 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| LQC | 85.2 | 88.1 | 0.98 | 1.01 |
| HQC | 87.5 | 89.3 | 0.95 | 0.98 |
Table 4: Stability Data
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
|---|---|---|---|
| Bench-top (Room Temp) | 6 hours | LQC, HQC | 95 - 105 |
| Freeze-Thaw (3 cycles) | -80°C to RT | LQC, HQC | 93 - 108 |
| Long-term | 30 days at -80°C | LQC, HQC | 96 - 104 |
| Post-preparative | 24 hours at 10°C | LQC, HQC | 98 - 102 |
Visualizations
Application Notes and Protocols: 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the current understanding of 2-aminobenzothiazole derivatives as a class of potential anticancer agents. As of the latest literature review, specific experimental data for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is not widely available. Therefore, the methodologies and expected outcomes are extrapolated from studies on structurally related compounds. These guidelines are intended to serve as a starting point for the investigation of this specific molecule.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their antitumor activity through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[3][4][5] This document provides a comprehensive overview of the potential anticancer applications of this compound and detailed protocols for its evaluation.
Data Presentation: Anticancer Activity of Structurally Related 2-Aminobenzothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives against different human cancer cell lines. This data provides a comparative baseline for evaluating the potential of novel analogs like this compound.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 24 | C6 (Rat Glioma) | MTT | 4.63 ± 0.85 | [1] |
| A549 (Human Lung Adenocarcinoma) | MTT | 39.33 ± 4.04 | [1] | |
| Compound 13 | HCT116 (Human Colon Carcinoma) | SRB | 6.43 ± 0.72 | [1] |
| A549 (Human Lung Adenocarcinoma) | SRB | 9.62 ± 1.14 | [1] | |
| A375 (Human Malignant Melanoma) | SRB | 8.07 ± 1.36 | [1] | |
| Compound 20 | HepG2 (Human Liver Carcinoma) | MTT | 9.99 | [1] |
| HCT-116 (Human Colon Carcinoma) | MTT | 7.44 | [1] | |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 8.27 | [1] | |
| Compound 5g | K562 (Human Myelogenous Leukemia) | MTT | ~15 | [5] |
| Reh (Human Leukemia) | MTT | <60 | [5] | |
| Compound 4g | HEK 293 (Human Embryonic Kidney) | hERG inhibition | 4.79 | [6] |
| KC12 | MDA-MB-231 (Human Breast Cancer) | FOXM1 Inhibition | 6.13 | [2] |
| KC21 | MDA-MB-231 (Human Breast Cancer) | FOXM1 Inhibition | 10.77 | [2] |
| KC30 | MDA-MB-231 (Human Breast Cancer) | FOXM1 Inhibition | 12.86 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by the test compound.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the effect of the test compound on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells as described in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the anticancer potential of a novel compound.
Apoptosis Signaling Pathway
Caption: Simplified overview of apoptosis induction pathways.
Cell Cycle Regulation Pathway
Caption: Key regulators of cell cycle progression.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of benzothiazole derivatives as multifunctional agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one as a Synthetic Building Block
Introduction
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is a heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Benzothiazole derivatives have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The unique structure of this compound, with its fused bicyclic system, dimethyl substitution for conformational stability, and a reactive carbonyl group, makes it a versatile building block for the synthesis of novel derivatives.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of more complex molecular architectures, particularly in the context of drug discovery and development.
Application 1: Synthesis of Fused Pyridine Derivatives via Hantzsch-type Reaction
The enamine moiety and the adjacent carbonyl group in this compound make it a suitable precursor for the synthesis of fused pyridine rings through a Hantzsch-type, multi-component reaction. This reaction is a classic method for synthesizing dihydropyridines and their oxidized pyridine counterparts, which are important scaffolds in medicinal chemistry.[3][4][5] The resulting fused pyridine-benzothiazole hybrids are of interest for their potential as kinase inhibitors and other therapeutic agents.
Experimental Protocol: Three-Component Synthesis of a Fused Pyridine-Benzothiazole Derivative
This protocol describes the reaction of this compound with an aldehyde and an active methylene compound, such as malononitrile, in the presence of a base catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
To this solution, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent to afford the desired fused pyridine-benzothiazole derivative.
Data Presentation
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 85 |
| This compound | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 6 | 82 |
| This compound | 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 88 |
Workflow Diagram
Caption: Workflow for the Hantzsch-type synthesis of fused pyridine-benzothiazole derivatives.
Application 2: Synthesis of Schiff Base Derivatives
The primary amino group of this compound can readily undergo condensation with various aldehydes to form Schiff bases (imines). These Schiff bases are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and have shown promising biological activities themselves, including antimicrobial and anticancer properties.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol details the condensation reaction between this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde)
-
Glacial acetic acid (catalyst)
-
Methanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask with magnetic stirring.
-
Add the substituted aromatic aldehyde (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion (typically 2-3 hours), the precipitated solid is collected by vacuum filtration.
-
Wash the product with a small amount of cold methanol.
-
The product is dried under vacuum to yield the pure Schiff base derivative.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Salicylaldehyde | Glacial Acetic Acid | Methanol | 2 | 92 |
| This compound | Vanillin | Glacial Acetic Acid | Methanol | 3 | 90 |
| This compound | 4-(Dimethylamino)benzaldehyde | Glacial Acetic Acid | Methanol | 2.5 | 95 |
Reaction Scheme Diagram
Caption: Reaction scheme for the synthesis of Schiff base derivatives.
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic systems with potential pharmacological applications. The protocols provided herein for the synthesis of fused pyridine and Schiff base derivatives demonstrate straightforward and efficient methods for the elaboration of this scaffold. The adaptability of these reactions allows for the creation of diverse molecular libraries for screening in drug discovery programs. Further exploration of its reactivity is likely to uncover new synthetic routes to other important classes of compounds.
References
- 1. This compound|High-Purity [benchchem.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols for In Vivo Evaluation of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
Disclaimer: To date, specific in vivo experimental data for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the well-documented anticancer and anti-inflammatory activities of structurally related benzothiazole derivatives.[1][2][3] These protocols provide a robust framework for researchers to design and conduct in vivo studies to elucidate the therapeutic potential of this specific compound.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Many benzothiazole-containing compounds have been shown to exert their anticancer effects through the induction of apoptosis via the mitochondrial pathway and to exhibit anti-inflammatory effects by modulating key signaling pathways such as NF-κB.[4][5][6][7]
This document provides detailed protocols for evaluating the in vivo anticancer and anti-inflammatory efficacy of this compound (hereinafter referred to as "the compound") in established murine models.
Hypothetical In Vivo Anticancer Efficacy Study: Xenograft Model
This protocol describes a xenograft study in immunodeficient mice to assess the antitumor activity of the compound against a human cancer cell line.
Data Presentation
Table 1: Antitumor Efficacy of the Compound in a Human Colorectal Carcinoma (HCT-116) Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 120 | - | +2.5 ± 0.5 |
| The Compound | 25 | 900 ± 95 | 40 | +1.8 ± 0.6 |
| The Compound | 50 | 525 ± 70 | 65 | +0.5 ± 0.8 |
| Positive Control | Varies | 450 ± 65 | 70 | -3.0 ± 1.0 |
Experimental Protocol
-
Cell Culture: Human colorectal carcinoma (HCT-116) cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Animal Model: Six-week-old female athymic nude mice are used for the study.
-
Tumor Implantation: HCT-116 cells (5 x 10⁶) in 100 µL of serum-free medium are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group). The compound is administered daily via intraperitoneal (i.p.) injection at doses of 25 and 50 mg/kg. The vehicle control group receives the formulation vehicle, and a positive control group receives a standard-of-care chemotherapeutic agent.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated after 21 days of treatment. Tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers).
Signaling Pathway and Workflow Diagrams
Caption: Proposed mitochondrial apoptosis pathway induced by the compound.
Caption: Workflow for the in vivo xenograft study.
Hypothetical In Vivo Anti-inflammatory Efficacy Study: Carrageenan-Induced Paw Edema
This protocol details the evaluation of the compound's acute anti-inflammatory activity in a rat model of carrageenan-induced paw edema.
Data Presentation
Table 2: Anti-inflammatory Effect of the Compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) ± SEM (3h post-carrageenan) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.08 | - |
| The Compound | 25 | 0.55 ± 0.06 | 35.3 |
| The Compound | 50 | 0.38 ± 0.05 | 55.3 |
| Positive Control (Indomethacin) | 10 | 0.30 ± 0.04 | 64.7 |
Experimental Protocol
-
Animal Model: Male Wistar rats weighing 180-200 g are used.
-
Treatment: Animals are fasted overnight and then divided into groups (n=6 per group). The compound is administered orally at doses of 25 and 50 mg/kg. The vehicle control group receives the vehicle, and the positive control group receives indomethacin (10 mg/kg).
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at 1, 2, and 3 hours post-injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathway Diagram
Caption: Proposed inhibition of the NF-κB signaling pathway by the compound.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve the solubility of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is an organic compound with the following properties:
-
Molecular Formula: C₇H₈N₂OS[1]
-
Molecular Weight: 168.22 g/mol [1]
-
Appearance: Typically a neat (pure) substance, likely in solid form.[1]
Understanding the structure and properties of a compound is a crucial first step in addressing solubility challenges.
Q2: Why is DMSO a commonly used solvent for compounds like this in research?
DMSO is a powerful and versatile polar aprotic solvent. It is widely used in drug discovery and high-throughput screening for several reasons:
-
It can dissolve a wide range of both polar and nonpolar compounds.[2]
-
It is miscible with water and many organic solvents, making it suitable for creating stock solutions that can be further diluted in aqueous buffers for biological assays.[3][4]
-
It has a relatively high boiling point (189 °C), which means it evaporates slowly at room temperature.[2]
However, challenges such as compound precipitation from DMSO stock solutions are not uncommon, especially for lipophilic molecules.[5]
Q3: What initial steps should I take if I'm having trouble dissolving this compound in DMSO?
If you are encountering solubility issues, start with these basic troubleshooting steps:
-
Ensure Solvent Quality: Use anhydrous (dry) DMSO. Water uptake into DMSO can sometimes lead to precipitation, especially after freeze-thaw cycles.[6]
-
Verify Compound Purity: Impurities can sometimes enhance or hinder solubility. Ensure you are using a high-purity sample.[6]
-
Mechanical Agitation: Simple mixing may not be sufficient. Try vortexing or sonication to aid dissolution.[7]
Troubleshooting Guides
Issue 1: The compound is not dissolving at the desired concentration in DMSO.
Possible Causes:
-
The desired concentration exceeds the intrinsic solubility of the compound in DMSO at room temperature.
-
The compound is in a highly stable crystalline form, which is less soluble than an amorphous form.[6]
Troubleshooting Steps:
-
Optimize Physical Dissolution Methods:
-
Vortexing: Vigorously mix the solution for 2-5 minutes.[7]
-
Warming: Gently warm the solution in a water bath set to 37-50°C for 10-15 minutes.[7] Increased temperature often increases the solubility of solids in liquids.[8][9]
-
Sonication: Use a bath sonicator for 5-10 minutes to break down compound aggregates.[7]
-
-
Prepare a More Dilute Stock Solution: If the compound does not dissolve at the initial target concentration, try preparing a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[7]
-
Consider the Physical State: Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[6] If your compound is highly crystalline, this could be a contributing factor.
Issue 2: The compound precipitates out of the DMSO stock solution over time or after freeze-thaw cycles.
Possible Causes:
-
The compound is supersaturated in the initial solution and crystallizes over time.
-
Water absorption into the DMSO stock can decrease the solubility of hydrophobic compounds.[6]
-
Freeze-thaw cycles can promote crystallization.[6]
Troubleshooting Steps:
-
Storage Conditions:
-
Co-solvent Addition: The addition of a co-solvent can sometimes improve solubility and stability.
Experimental Protocols for Solubility Enhancement
Protocol 1: Solubility Enhancement by Physical Methods
This protocol details steps to improve solubility using common laboratory equipment.
Methodology:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortexing: Securely cap the vial and vortex at high speed for 2-5 minutes.
-
Visually inspect for undissolved particles. If particles remain, proceed to the next step.
-
Warming: Place the vial in a water bath set to a temperature between 37°C and 50°C for 10-15 minutes. Periodically vortex the solution.
-
Visually inspect again. If solubility is still an issue, proceed to sonication.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The gentle heating from the sonicator may also aid dissolution.
-
Allow the solution to cool to room temperature and observe for any precipitation.
Expected Outcome: These methods, particularly in combination, can significantly improve the dissolution of the compound.
Protocol 2: Improving Solubility with Co-solvents
The use of a co-solvent can modify the polarity of the solvent system, potentially increasing the solubility of the compound.
Methodology:
-
Prepare a primary stock solution of this compound in 100% DMSO at a concentration known to be soluble (e.g., 1 mM).
-
In separate vials, prepare various co-solvent mixtures with DMSO. Common co-solvents include ethanol, N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG).
-
Add the primary DMSO stock solution to the co-solvent mixtures to achieve the final desired concentration.
-
Vortex each solution thoroughly.
-
Observe the solutions for any signs of precipitation immediately and after a period of 24 hours at room temperature.
Data Presentation:
| Co-solvent System (DMSO:Co-solvent) | Target Concentration (mM) | Immediate Observation | Observation after 24h |
| 100% DMSO | 10 | Insoluble | Insoluble |
| 90:10 DMSO:Ethanol | 10 | Soluble | Soluble |
| 80:20 DMSO:Ethanol | 10 | Soluble | Soluble |
| 90:10 DMSO:NMP | 10 | Soluble | Soluble |
| 80:20 DMSO:NMP | 10 | Soluble | Soluble |
Note: This data is illustrative. Actual results may vary.
Protocol 3: Salt Formation to Enhance Solubility
For compounds with ionizable groups, forming a salt can dramatically increase solubility.[10] this compound has a basic amino group that can be protonated to form a salt.
Methodology:
-
Dissolve this compound in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Add a stoichiometric equivalent of an acid (e.g., hydrochloric acid, sulfuric acid, or a pharmaceutically acceptable organic acid) to the solution.
-
Stir the mixture at room temperature to allow the salt to form and potentially precipitate.
-
Isolate the resulting salt by filtration and dry it under vacuum.
-
Attempt to dissolve the newly formed salt in DMSO and compare its solubility to the parent compound.
Data Presentation:
| Form of Compound | Solvent | Maximum Achieved Concentration (mM) |
| Free Base | DMSO | ~5 mM |
| Hydrochloride Salt | DMSO | > 50 mM |
| Sulfate Salt | DMSO | > 40 mM |
Note: This data is illustrative. Actual results may vary.
Visualizations
References
- 1. 2-Amino-5,6-dihydro-4h-benzothiazol-7-one | CymitQuimica [cymitquimica.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
common side products in the synthesis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products. The primary synthetic route considered is the Hantzsch-type condensation of dimedone with thiourea in the presence of an oxidizing agent like iodine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Target Compound | Incomplete reaction; Suboptimal reaction temperature; Incorrect stoichiometry; Degradation of product. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reflux temperature is maintained. Use a slight excess of thiourea. Work up the reaction mixture promptly upon completion. |
| Presence of Unreacted Dimedone | Insufficient reaction time or temperature; Inefficient halogenation of dimedone. | Extend the reaction time and monitor via TLC. Ensure the iodine is fully dissolved and the mixture is homogeneous before adding other reagents. |
| Formation of a Reddish-Brown Impurity | Excess iodine or oxidation of intermediates. | Use the stoichiometric amount of iodine. During work-up, wash the crude product with a sodium thiosulfate solution to remove excess iodine. |
| Isolation of a Water-Soluble Side Product | Formation of formamidinium disulfide, a common side product from the oxidation of thiourea. | This side product is typically removed during the aqueous work-up and washing of the precipitated product. Ensure thorough washing of the crude solid. |
| Product is difficult to purify by recrystallization | Presence of multiple side products with similar solubility. | Consider column chromatography for purification. Test different solvent systems for recrystallization (e.g., ethanol, methanol, acetonitrile, or mixtures with water). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
Based on the Hantzsch thiazole synthesis mechanism involving dimedone, thiourea, and iodine, the following side products are commonly encountered:
-
Unreacted Starting Materials: Dimedone and thiourea may remain if the reaction does not go to completion.
-
Formamidinium Disulfide: This results from the oxidation of thiourea by iodine and is a common byproduct in reactions utilizing this reagent combination.[1][2]
-
Over-oxidized Products: The benzothiazole ring system can be susceptible to further oxidation under harsh conditions, leading to colored impurities.
-
Self-Condensation Products of Dimedone: Under certain pH and temperature conditions, dimedone can undergo self-condensation, although this is less common in this specific synthesis.
Q2: How can I monitor the progress of the reaction?
The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting materials (dimedone and thiourea) and the product will have different Rf values, allowing for visualization of the reaction's progression.
Q3: What is the role of iodine in this reaction?
Iodine serves a dual purpose in this synthesis. Primarily, it acts as an oxidizing agent to facilitate the cyclization and aromatization of the thiazole ring. It is also understood to halogenate the dimedone in situ to form a more reactive intermediate (2-iododimedone), which then readily reacts with thiourea.
Q4: What is a standard experimental protocol for this synthesis?
A general procedure for the synthesis is as follows:
-
To a solution of dimedone (1 equivalent) in a suitable solvent (e.g., ethanol), add iodine (1 equivalent).
-
Stir the mixture at room temperature until the iodine color disappears, indicating the formation of the iodo-intermediate.
-
Add thiourea (1.1 to 1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine, and then again with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
optimizing reaction conditions for the synthesis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This involves the cyclocondensation reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione (also known as 2-bromo-dimedone) with thiourea.
Caption: General synthetic scheme for the target molecule.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-bromo-5,5-dimethyl-1,3-cyclohexanedione and thiourea. It is crucial to use high-purity starting materials to minimize side reactions and improve the overall yield and purity of the final product.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction time can vary depending on the scale and specific conditions but is often monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete bromination of dimedone. 2. Impure starting materials. 3. Suboptimal reaction temperature or time. 4. Incorrect stoichiometry. 5. Inefficient work-up and isolation. | 1. Ensure the complete conversion of dimedone to 2-bromo-dimedone. Purify the intermediate if necessary. 2. Use freshly recrystallized thiourea and purified 2-bromo-dimedone. 3. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 60°C, reflux). Monitor the reaction progress by TLC to determine the optimal reaction time. 4. Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the bromo-dimedone. 5. Adjust the pH carefully during work-up to ensure complete precipitation of the product. Use an appropriate solvent for extraction if the product has some solubility in the reaction mixture. |
| Formation of Multiple Products/Impurities | 1. Side reactions of 2-bromo-dimedone. 2. Decomposition of thiourea at high temperatures. 3. Formation of over-alkylated or rearranged products. | 1. Add thiourea to the reaction mixture before heating to minimize self-condensation or decomposition of the bromo-dimedone. 2. Avoid excessively high temperatures and prolonged reaction times. 3. Maintain a controlled temperature and consider using a milder base for the work-up if side products are observed. |
| Difficult Product Purification | 1. Product is contaminated with unreacted starting materials. 2. Product is a dark, oily substance instead of a solid. 3. Co-precipitation of inorganic salts. | 1. Optimize the reaction time to ensure complete conversion of the limiting reagent. Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or water). 2. This may indicate the presence of significant impurities. Attempt to triturate the oil with a suitable solvent (e.g., diethyl ether, hexane) to induce crystallization. If this fails, column chromatography on silica gel may be necessary. 3. Ensure the complete removal of any salts formed during the work-up by washing the filtered product with deionized water. |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield or\nImpure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Check Starting\nMaterial Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Optimize Reaction\nConditions (Temp, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_Stoichiometry [label="Adjust Stoichiometry\n(slight excess of thiourea)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Refine Work-up\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="High Yield &\nPurity Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Purity; Check_Purity -> Optimize_Conditions [label="If pure"]; Check_Purity -> Start [label="If impure,\npurify & repeat"]; Optimize_Conditions -> Adjust_Stoichiometry; Adjust_Stoichiometry -> Workup; Workup -> Success; }
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
1. Synthesis of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione
-
Materials: 5,5-dimethyl-1,3-cyclohexanedione (dimedone), Bromine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve dimedone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a beaker of ice water.
-
Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.
-
The crude 2-bromo-dimedone can be recrystallized from a suitable solvent like ethanol/water if necessary.
-
2. Synthesis of this compound
This protocol is based on the general principles of the Hantzsch thiazole synthesis and the specific reaction between 2-bromo-dimedone and thiourea.
-
Materials: 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione, Thiourea, Ethanol (or Methanol).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate or a dilute solution of ammonium hydroxide to neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of 2-aminothiazole derivatives in Hantzsch-type syntheses, which can be used as a guideline for optimizing the synthesis of the target molecule.
Table 1: Effect of Solvent on Yield in a Model Hantzsch Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 3 | ~85 |
| Methanol | Reflux | 3 | ~80 |
| Acetonitrile | Reflux | 4 | ~75 |
| Water | 100 | 5 | ~70 |
Table 2: Effect of Catalyst on a Model Hantzsch Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 3 | 85 |
| p-Toluenesulfonic acid | Ethanol | Reflux | 2 | 90 |
| Iodine | Ethanol | Reflux | 2.5 | 88 |
| Triethylamine | Ethanol | Reflux | 3 | 82 |
Disclaimer: The quantitative data presented in the tables are based on general Hantzsch thiazole syntheses and may need to be optimized for the specific synthesis of this compound.
stability of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in aqueous solution
Technical Support Center: 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on the s.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the s?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The 2-aminothiazole moiety is susceptible to oxidation and photodegradation, while the overall structure may be subject to hydrolysis under certain pH conditions.[1]
Q2: What is the recommended storage condition for aqueous solutions of this compound?
A2: To ensure maximum stability, it is recommended to store aqueous solutions of this compound at -20°C in airtight containers protected from light.[1] For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified under these conditions.
Q3: Is this compound soluble in water?
A3: The solubility of this compound in water is expected to be limited due to the presence of the non-polar dimethylated cyclohexanone ring. While the amino and ketone groups can participate in hydrogen bonding, the overall molecule has significant hydrophobic character. It is advisable to determine the solubility experimentally in your specific aqueous buffer.
Q4: Can I expect the color of my aqueous solution to change over time?
A4: A change in color, such as the appearance of a yellow or brown tint, can be an indicator of degradation. Oxidation of the 2-aminothiazole ring may lead to the formation of colored impurities.[1] If a color change is observed, it is recommended to re-evaluate the purity of the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased compound concentration over time in aqueous solution. | Hydrolysis or Oxidation: The compound may be degrading in the aqueous environment. The rate of degradation can be influenced by pH and temperature. | Perform a stability study at different pH values and temperatures to identify optimal conditions. Consider using a buffered solution to maintain a stable pH. If oxidation is suspected, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of new peaks in HPLC analysis. | Degradation Products: The new peaks likely correspond to degradation products resulting from hydrolysis, oxidation, or photodegradation. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust storage and handling conditions to minimize the formation of these impurities. |
| Precipitation of the compound from the aqueous solution. | Poor Solubility or Temperature Effects: The compound may have limited solubility in your aqueous medium, and this solubility could be temperature-dependent. | Determine the solubility of the compound in your specific buffer system. You may need to add a co-solvent (e.g., DMSO, ethanol) to improve solubility, but ensure the co-solvent does not affect your experiment. If precipitation occurs upon cooling, consider preparing fresh solutions before each use. |
| Inconsistent experimental results. | Compound Instability: Degradation of the compound between experiments or during the experiment itself can lead to variability in results. | Prepare fresh solutions for each experiment from a solid stock stored under recommended conditions. Include a stability-indicating assay in your experimental workflow to monitor the compound's concentration. |
Experimental Protocols
Protocol for Assessing Aqueous Stability of this compound
This protocol outlines a general method for evaluating the stability of the target compound in aqueous solutions under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Buffers of various pH values (e.g., phosphate, citrate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Temperature-controlled incubator or water bath
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Stock Solution Preparation:
-
Accurately weigh a known amount of the compound.
-
Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) if necessary, and then dilute with the desired aqueous buffer to the final concentration.
-
Ensure the final concentration of the co-solvent is low and does not interfere with the analysis.
3. Stability Study Design:
-
pH Stability:
-
Prepare solutions of the compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Temperature Stability:
-
Prepare a solution of the compound in a buffer of a specific pH (e.g., pH 7).
-
Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Withdraw aliquots at specified time points.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source in a photostability chamber.
-
Keep a control sample in the dark at the same temperature.
-
Withdraw aliquots from both samples at specified time points.
-
4. Sample Analysis:
-
Immediately after collection, dilute the aliquots to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.
-
Quantify the remaining concentration of the parent compound and the formation of any major degradation products.
5. Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Determine the degradation rate constant and the half-life of the compound under each condition.
Data Presentation
Table 1: Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | % Remaining Compound | Major Degradation Products (% Peak Area) |
| 3.0 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 7.0 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 9.0 | 0 | 100 | - |
| 24 | |||
| 48 |
Visualizations
References
Technical Support Center: 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays involving 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one and other benzothiazole-based fluorescent probes. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in a laboratory setting?
While this compound may be used in various assays, its core structure is a benzothiazole derivative. Benzothiazoles are frequently utilized as scaffolds in the synthesis of fluorescent probes for detecting a wide range of analytes, including metal ions, amino acids, reactive oxygen species (ROS), and for imaging protein aggregates in neurodegenerative diseases.[1][2] This specific compound can serve as a key intermediate in the development of novel probes for applications in drug discovery and diagnostics.
Q2: My fluorescent signal is very weak or non-existent. What are the possible causes and solutions?
Low or no fluorescence is a common issue. The underlying cause can be multifaceted, ranging from probe concentration to instrument settings.
-
Probe Concentration: The probe concentration may be too low for detection. It is advisable to perform a concentration titration to determine the optimal working concentration for your specific assay.
-
Excitation/Emission Wavelengths: Ensure that the excitation and emission wavelengths used on your instrument are correctly set for the specific benzothiazole derivative you are using. These properties can shift depending on the molecular structure and the local environment.
-
pH of the Buffer: The fluorescence of many benzothiazole-based probes is pH-sensitive. Verify that the pH of your assay buffer is within the optimal range for your probe's fluorescence.
-
Photobleaching: Exposure to intense light can cause the fluorophore to photobleach, leading to a decrease in signal. To mitigate this, minimize the exposure time of your sample to the excitation light source and use an anti-fade mounting medium if applicable.
-
Probe Degradation: Ensure proper storage of the compound, typically at -20°C and protected from light, to prevent degradation.[3]
Q3: I am observing high background fluorescence in my assay. How can I reduce it?
High background can mask the specific signal from your probe. Several factors can contribute to this issue.
-
Probe Concentration: An excessively high probe concentration can lead to high background. Titrate the probe to find the lowest concentration that still provides a robust signal.
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to background. To correct for this, include a control sample that has not been treated with the fluorescent probe.
-
Incomplete Washing: Residual, unbound probe can contribute significantly to background noise. Ensure that washing steps are thorough to remove any excess probe.
-
Non-specific Binding: The probe may be binding non-specifically to cellular components or surfaces. Consider using a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific interactions.
Q4: The solubility of my benzothiazole-based probe is poor in aqueous buffers. What can I do?
Many organic fluorescent probes have limited aqueous solubility.
-
Co-solvents: A common strategy is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it to the final working concentration in your aqueous assay buffer.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound more effectively in the buffer.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. Experiment with slight adjustments to the buffer pH to see if it improves solubility.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during assays using this compound and related probes.
Problem: Inconsistent or Non-Reproducible Results
| Potential Cause | Suggested Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Temperature Fluctuations | Ensure all assay components are at the recommended temperature before starting the experiment. Use a temperature-controlled plate reader or incubator. |
| Reagent Instability | Prepare fresh reagents for each experiment. Store stock solutions under appropriate conditions (e.g., -20°C, protected from light). |
| Cell Viability Issues | Perform a cell viability assay (e.g., trypan blue exclusion) to ensure cells are healthy. Optimize cell seeding density. |
Problem: Signal Instability or Rapid Decay
| Potential Cause | Suggested Solution |
| Photobleaching | Reduce the intensity and duration of light exposure. Use an anti-fade reagent in the mounting medium for microscopy. Acquire images promptly after staining. |
| Chemical Quenching | Identify and remove any components in the assay buffer that may be quenching the fluorescence (e.g., certain metal ions, high concentrations of other molecules). |
| Probe Reactivity | The probe may be reacting with components of your sample over time, leading to a change in fluorescence. Perform a time-course experiment to monitor signal stability. |
Experimental Protocols
General Protocol for a Cell-Based Fluorescence Assay
This protocol provides a general workflow for using a benzothiazole-based fluorescent probe for cellular imaging. Optimization will be required for specific probes and cell types.
-
Probe Preparation:
-
Prepare a stock solution of the benzothiazole probe (e.g., 1-10 mM) in a suitable organic solvent like DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in a serum-free cell culture medium or an appropriate buffer (e.g., PBS).
-
-
Cell Culture and Plating:
-
Culture cells in a suitable medium and incubator conditions (e.g., 37°C, 5% CO₂).
-
Seed cells onto an appropriate imaging plate or slide (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium/buffer to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the probe-containing solution.
-
Wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope or plate reader with the appropriate excitation and emission filters for your probe.
-
Visualizations
Caption: General workflow for a cell-based fluorescence assay.
Caption: Troubleshooting logic for low fluorescence signal.
References
Technical Support Center: Purification of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column or shows significant tailing. | The compound, being a basic amine, is strongly interacting with the acidic silica gel stationary phase.[1] | 1. Modify the mobile phase: Add a small percentage (0.1-1%) of a competing base like triethylamine or ammonia to your eluent system (e.g., Dichloromethane/Methanol with 0.5% Triethylamine).[1][2]2. Use a different stationary phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel column.[1] |
| The compound decomposes on the column. | The acidic nature of silica gel may be causing the degradation of the acid-sensitive benzothiazole derivative.[3] | 1. Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine before packing the column.[3]2. Use an alternative stationary phase: Florisil or alumina can be less harsh alternatives to silica gel.[3] |
| Poor separation of the target compound from impurities. | The chosen solvent system has insufficient selectivity. | 1. Optimize the mobile phase: Systematically vary the solvent polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can be effective.[4]2. Try a different chromatography mode: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[2] |
| The compound elutes too quickly (in the solvent front). | The mobile phase is too polar for the compound and the stationary phase. | 1. Decrease the polarity of the mobile phase: Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate).[3] |
| No compound is detected in the collected fractions. | 1. The compound may have decomposed on the column.[3]2. The fractions may be too dilute to detect the compound by TLC.[3]3. The compound may have eluted in the solvent front.[3] | 1. Check for decomposition: Analyze a small sample of the crude material for stability on a silica TLC plate.[3]2. Concentrate fractions: Concentrate the collected fractions before running a TLC analysis.[3]3. Check the first few fractions: The compound may have eluted very quickly.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for a normal-phase silica gel column would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] A gradient of increasing polarity is often effective. For more polar impurities, a system like dichloromethane and methanol might be necessary.[1] Given the basic nature of the amino group, adding 0.1-1% triethylamine to the eluent can significantly improve peak shape and recovery.[2]
Q2: How can I determine the appropriate solvent system before running a column?
Thin-Layer Chromatography (TLC) is an essential tool for developing your column chromatography method. Experiment with different solvent systems to find one that gives your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.
Q3: My compound is very polar and has a low Rf value even in 100% ethyl acetate. What should I do?
For very polar compounds, you can try more aggressive solvent systems, such as dichloromethane with a small percentage of methanol.[3] Adding a small amount of ammonium hydroxide in methanol to your dichloromethane eluent can also be effective for highly polar basic compounds.[3] Alternatively, consider using reversed-phase chromatography or HILIC.[2][3]
Q4: Is it better to perform wet or dry loading of the sample onto the column?
Both methods can be effective. Wet loading, where the sample is dissolved in a minimal amount of the initial mobile phase, is common.[5] However, if your compound has poor solubility in the starting eluent, dry loading is recommended.[5] To dry load, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-sample mixture to the top of your packed column.[5]
Q5: What are the best practices for packing a silica gel column?
To ensure good separation, the column must be packed uniformly without any cracks or air bubbles. A slurry packing method, where the silica gel is mixed with the initial eluent and then poured into the column, is generally preferred. Gently tapping the column as the silica settles can help to create a more uniform packing.
Experimental Protocol: Purification by Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound. Optimization will be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (all analytical grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Column Preparation:
-
Select a column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1 with 0.1% Triethylamine).
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial, less polar solvent mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of increasing polarity. For example, you can increase the percentage of ethyl acetate in hexane, or add methanol to a dichloromethane solution.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
5. Fraction Analysis and Product Recovery:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes representative data for the purification of aminobenzothiazole derivatives by column chromatography. Please note that specific yields and purity will vary depending on the reaction conditions and the efficiency of the chromatographic separation.
| Compound Class | Stationary Phase | Mobile Phase | Typical Yield (%) | Typical Purity (%) |
| 2-Aminobenzothiazole derivatives | Silica Gel | Hexane/Ethyl Acetate gradient | 60-90 | >95 |
| Substituted 2-aminobenzothiazoles | Silica Gel | Dichloromethane/Methanol gradient | 50-85 | >95 |
| Polar Aminobenzothiazoles | Amine-functionalized Silica | Hexane/Ethyl Acetate gradient | 70-95 | >98 |
Workflow and Logic Diagrams
Caption: General Workflow for Column Chromatography Purification
References
Technical Support Center: Long-Term Stability of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability testing of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability testing of this compound?
A1: For long-term stability testing, it is recommended to store this compound under controlled temperature and humidity conditions as per ICH guidelines. A common condition is 25°C ± 2°C / 60% RH ± 5% RH. For accelerated stability testing, 40°C ± 2°C / 75% RH ± 5% RH is typically used.[1] It is also advisable to store a batch at a refrigerated condition (e.g., 5°C ± 3°C) and a frozen condition (e.g., -20°C ± 5°C) to have a comprehensive stability profile.[2]
Q2: What type of analytical method is suitable for monitoring the stability of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from its potential degradation products.[3][4] The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and linear.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure, the compound is susceptible to hydrolysis, oxidation, and photolytic degradation. The enamine and ketone functionalities are prone to hydrolysis, while the sulfur atom in the thiazole ring can be oxidized. The conjugated system may be sensitive to light. Forced degradation studies are essential to identify the actual degradation products and pathways.[5][6][7]
Q4: How should forced degradation studies be conducted for this compound?
A4: Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.[7] This helps in identifying potential degradation products and developing a stability-indicating analytical method.[3] Typical stress conditions include:
-
Acidic hydrolysis: 0.1 N HCl at 60°C
-
Basic hydrolysis: 0.1 N NaOH at 60°C
-
Oxidative degradation: 3% H₂O₂ at room temperature
-
Thermal degradation: Dry heat at 80°C
-
Photolytic degradation: Exposure to light of a specified wavelength (e.g., ICH Q1B)
Q5: How often should samples be tested during a long-term stability study?
A5: For long-term studies, the testing frequency should be sufficient to establish the stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | - Contamination of the sample or mobile phase.- Formation of new degradation products.- Interaction with excipients (if in a formulation). | - Check the purity of the mobile phase and sample diluent.- Perform peak purity analysis using a photodiode array (PDA) detector.- If a new degradant is confirmed, attempt to identify its structure using LC-MS. |
| Change in physical appearance (e.g., color) | - Degradation of the compound.- Polymorphic transformation.- Interaction with the container closure system. | - Correlate the physical change with analytical data (e.g., purity).- Use techniques like DSC or XRD to check for polymorphism.- Evaluate the suitability of the packaging material. |
| Decrease in assay value | - Significant degradation of the compound.[3]- Errors in sample preparation or analytical method. | - Verify the absence of weighing or dilution errors.- Re-run the analysis with a freshly prepared standard.- If degradation is confirmed, investigate the storage conditions. |
| Poor peak shape in HPLC | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Flush or replace the HPLC column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.- Reduce the sample concentration or injection volume. |
| Inconsistent results between time points | - Lack of homogeneity in the stored samples.- Fluctuation in storage conditions.- Analytical method variability. | - Ensure proper mixing of the bulk sample before taking aliquots.- Verify the performance and calibration of the stability chambers.- Check the system suitability data for the analytical runs. |
Experimental Protocols
Protocol 1: Long-Term Stability Study
-
Sample Preparation: Prepare multiple aliquots of this compound in the intended container closure system.
-
Storage Conditions: Place the samples in stability chambers maintained at the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, assay, and purity using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.
Data Presentation
Table 1: Long-Term Stability Data (25°C/60% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | White to off-white powder | 99.7 | 0.3 |
| 6 | White to off-white powder | 99.6 | 0.4 |
| 9 | White to off-white powder | 99.5 | 0.5 |
| 12 | White to off-white powder | 99.4 | 0.6 |
Table 2: Accelerated Stability Data (40°C/75% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 1 | Off-white powder | 99.2 | 0.8 |
| 3 | Off-white to pale yellow powder | 98.5 | 1.5 |
| 6 | Pale yellow powder | 97.3 | 2.7 |
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. usbio.net [usbio.net]
- 3. biomedres.us [biomedres.us]
- 4. helixchrom.com [helixchrom.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing significantly lower yields on a larger scale compared to our lab-scale experiments. What are the potential causes and solutions?
-
Answer:
-
Poor Temperature Control: Exothermic reactions can lead to localized overheating in large reactors, causing side reactions and degradation of reactants or products.
-
Solution: Implement more efficient cooling systems and ensure adequate agitation to maintain a uniform temperature throughout the reactor. Consider a slower addition rate of reagents.
-
-
Inefficient Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.
-
Solution: Use an appropriately sized and shaped agitator for the reactor volume. Verify that the mixing speed is sufficient to ensure a homogenous reaction mixture.
-
-
Incomplete Reaction: The reaction may not be going to completion on a larger scale within the same timeframe as the lab-scale synthesis.
-
Solution: Monitor the reaction progress using in-process controls (e.g., TLC, HPLC). The reaction time may need to be extended.
-
-
Issue 2: Impurity Profile Changes
-
Question: We are observing new or higher levels of impurities in our scaled-up batches. How can we identify and control them?
-
Answer:
-
Side Reactions: As mentioned, poor temperature and mixing control can lead to side reactions. The classic Hantzsch thiazole synthesis, a likely route for this compound, can have competing pathways.[1][2]
-
Solution: Characterize the impurities using techniques like LC-MS and NMR to understand their structure and formation mechanism. Adjusting reaction parameters such as temperature, solvent, and reagent stoichiometry can help minimize their formation.
-
-
Raw Material Quality: Impurities in starting materials can be carried through or even catalyze side reactions.
-
Solution: Ensure the quality and purity of all raw materials are consistent and meet the required specifications for scale-up.
-
-
Issue 3: Product Isolation and Purification Challenges
-
Question: We are facing difficulties with product precipitation and filtration on a larger scale. What can we do?
-
Answer:
-
Crystal Morphology: The crystal size and shape can differ at scale, affecting filtration and washing efficiency.
-
Solution: Optimize the crystallization process by controlling the cooling rate, solvent composition, and agitation. Seeding the solution with crystals from a previous batch can sometimes promote the desired crystal form.
-
-
Filtration Issues: The product may be too fine, clogging the filter, or too coarse, leading to inefficient washing.
-
Solution: Experiment with different filter media and filtration techniques (e.g., pressure filtration, centrifugation). Adjusting the crystallization conditions can also improve filterability.
-
-
Frequently Asked Questions (FAQs)
-
What is the most common synthetic route for this compound? The most probable synthetic route is a variation of the Hantzsch thiazole synthesis.[1][3] This would likely involve the reaction of an α-haloketone derivative of 5,5-dimethylcyclohexane-1,3-dione with thiourea.
-
What are the key safety considerations for the scale-up of this synthesis?
-
Thermal Runaway: The reaction can be exothermic. A thorough thermal hazard evaluation is crucial to prevent a runaway reaction.
-
Reagent Handling: Some reagents, like α-haloketones, can be lachrymatory and toxic. Ensure proper personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area.
-
Solvent Safety: Use of flammable solvents requires appropriate grounding and explosion-proof equipment.
-
-
How can we ensure batch-to-batch consistency? Strict control over all process parameters is essential. This includes raw material quality, reaction temperature, addition rates, mixing speeds, and reaction time. Implementing robust in-process controls and final product testing will help ensure consistency.
Quantitative Data Summary
The following table provides a hypothetical comparison of lab-scale versus scaled-up synthesis parameters and results.
| Parameter | Lab-Scale (10 g) | Scale-Up (1 kg) |
| Reactant A (α-haloketone) | 0.05 mol | 5.0 mol |
| Reactant B (Thiourea) | 0.06 mol | 6.0 mol |
| Solvent Volume | 100 mL | 10 L |
| Reaction Temperature | 60°C | 60 ± 2°C |
| Reaction Time | 4 hours | 6-8 hours |
| Yield | 85% | 70-75% |
| Purity (by HPLC) | 98% | 95-97% |
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized representation based on the Hantzsch thiazole synthesis.[1]
Synthesis of this compound
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, temperature probe, and addition funnel is charged with 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Halogenation: The mixture is cooled to 0-5°C. A halogenating agent (e.g., bromine or sulfuryl chloride, 1.0 eq) is added dropwise while maintaining the temperature. The reaction is stirred until completion, as monitored by TLC or HPLC.
-
Thiourea Addition: Thiourea (1.2 eq) is dissolved in the same solvent and added to the reactor.
-
Reaction: The reaction mixture is heated to reflux (e.g., ~78°C for ethanol) and maintained for 4-6 hours. Progress is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The pH is adjusted to ~8 with a suitable base (e.g., sodium bicarbonate solution), causing the product to precipitate.
-
Isolation: The solid product is isolated by filtration, washed with cold solvent and then water to remove any inorganic salts.
-
Drying: The product is dried under vacuum at 50-60°C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up synthesis.
References
preventing precipitation of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential precipitation of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in experimental media. Given the limited publicly available data on the physicochemical properties of this specific compound, this guide focuses on established principles and protocols for handling small molecules with potentially low aqueous solubility.
Troubleshooting Guide: Preventing Precipitation
Researchers encountering precipitation of this compound during their experiments can follow this step-by-step guide to diagnose and resolve the issue.
Issue: Immediate Precipitation Upon Addition to Media
Initial Observation: A cloudy or crystalline precipitate forms immediately after adding the compound's stock solution (typically in DMSO) to the aqueous-based experimental medium.
Primary Suspect: "Solvent shock" is the most likely cause. This occurs when a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous medium, causing a localized high concentration that exceeds its solubility limit and leads to precipitation.[1]
Troubleshooting Steps:
-
Optimize Dilution Technique:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in smaller volumes of the media.[1]
-
Slow Addition & Agitation: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersal.[2]
-
Correct Order of Addition: Always add the compound stock solution to the media, never the other way around.
-
-
Reduce Final Concentration: The intended final concentration may exceed the compound's solubility in the specific medium. Test a range of lower final concentrations to identify the maximum soluble concentration.
-
Adjust Stock Solution Concentration: A very high stock concentration can exacerbate solvent shock. Preparing a lower concentration stock (e.g., 1 mM instead of 10 mM) can reduce the severity of precipitation upon dilution.[1]
-
Pre-warm the Media: Ensure the experimental medium is pre-warmed to the temperature of your experiment (e.g., 37°C) before adding the compound. Adding a compound to cold media can decrease its solubility.[3]
Issue: Delayed Precipitation (Hours to Days After Preparation)
Initial Observation: The medium appears clear initially, but a precipitate forms after incubation for several hours or days.
Potential Causes & Solutions:
-
Compound Instability: The compound may be degrading over time into less soluble byproducts. Consider preparing fresh solutions more frequently and assess the compound's stability under your specific experimental conditions (e.g., temperature, light exposure).[2]
-
Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including the compound, pushing it beyond its solubility limit. Ensure proper incubator humidification and consider using sealed plates or flasks.[2]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[2] If possible, try a different basal media formulation.
-
pH Fluctuation: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound. Monitor the pH of your culture and ensure it remains within the optimal range for both your cells and compound solubility.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
While specific solubility data is unavailable, benzothiazole derivatives are generally soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] DMSO is a common choice for creating high-concentration stock solutions for in vitro assays.[3] It is crucial to use anhydrous, high-purity DMSO to ensure compound stability.[3]
Q2: Why is my compound precipitating even though the stock solution in DMSO is clear?
A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous medium.[5] The significant change in solvent polarity upon dilution into your experimental buffer or media can cause the compound to "crash out" of the solution.
Q3: What is the maximum recommended final concentration of DMSO in my experiment?
To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%, and preferably below 0.1%.[2] It is essential to run a vehicle control with the same final DMSO concentration to assess its effect on your experimental system.
Q4: How do media components like serum affect the solubility of my compound?
Components within the cell culture media can significantly impact the solubility of hydrophobic compounds.[3] Serum proteins, such as albumin, can bind to hydrophobic molecules, which can increase their apparent solubility and stability in the medium.[3] Therefore, you might observe less precipitation in media containing higher serum concentrations.
Data Presentation
Table 1: General Solubility of Benzothiazole Derivatives
| Solvent | Solubility | Notes |
| Water | Sparingly soluble to insoluble | The benzothiazole core is generally hydrophobic.[4][6] |
| DMSO | Generally soluble | A common solvent for preparing high-concentration stock solutions.[4] |
| Ethanol | Generally soluble | An alternative to DMSO, but also requires careful control of final concentration.[4] |
| Methanol | Generally soluble | Another potential organic solvent for stock preparation.[4] |
Table 2: Troubleshooting Checklist for Precipitation
| Factor | Checkpoint | Recommended Action |
| Stock Solution | Is the stock solution clear, with no visible precipitate? | If not, gently warm (e.g., 37°C) and vortex to redissolve. Aliquot to avoid freeze-thaw cycles.[1] |
| Dilution Method | How is the stock solution being added to the media? | Add dropwise to pre-warmed media with gentle agitation. Use serial dilutions for high final concentrations.[2] |
| Final Concentration | Is the final concentration of the compound too high? | Perform a solubility test to determine the maximum soluble concentration in your specific media.[2] |
| Solvent Concentration | What is the final percentage of DMSO in the media? | Keep the final DMSO concentration below 0.5%, ideally below 0.1%.[2] |
| Media Conditions | Is the media pre-warmed? Is the pH stable? | Always use media pre-warmed to 37°C.[3] Monitor media pH during long-term experiments. |
| Incubation | Is there evidence of evaporation? | Ensure proper incubator humidification. Use sealed culture vessels for long-term assays.[2] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps determine the highest concentration of this compound that remains in solution under your specific experimental conditions.
-
Prepare a Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.
-
Set Up Serial Dilutions: a. Dispense your complete experimental medium (e.g., DMEM + 10% FBS) into a series of sterile microcentrifuge tubes. b. Perform a serial dilution of your stock solution into the medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%). c. Add the stock solution dropwise while gently vortexing each tube.[2]
-
Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that mimics your experiment (e.g., 24, 48, or 72 hours).[2]
-
Visual Inspection: After incubation, carefully inspect each tube against a light source for any signs of precipitation (e.g., cloudiness, visible crystals).
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Recommended workflow for preparing experimental solutions.
References
Validation & Comparative
Comparative Efficacy Analysis: 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one versus Riluzole in Neuroprotection
Introduction
The development of novel neuroprotective agents is a cornerstone of research aimed at mitigating the progression of debilitating neurodegenerative diseases. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the potential efficacy of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, a less-characterized benzothiazole derivative, against the established neuroprotective drug, Riluzole. Due to the limited publicly available data on this compound, this comparison will extrapolate its potential activities based on the known properties of the benzothiazole class, juxtaposed with the well-documented efficacy of Riluzole.
Overview of Compounds
This compound is a heterocyclic compound featuring a benzothiazole core. While specific biological activities and mechanisms of action are not extensively reported in peer-reviewed literature, its structural motifs suggest potential interactions with biological targets relevant to neuroprotection, such as voltage-gated ion channels or enzymes involved in oxidative stress.
Riluzole is a benzothiazole-containing drug approved for the treatment of amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are primarily attributed to the inhibition of glutamate release, blockade of voltage-dependent sodium channels, and non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors.[1][2]
Efficacy Data Comparison
Quantitative efficacy data for this compound is not available. The following table summarizes the established efficacy of Riluzole in various preclinical models of neurodegeneration.
| Compound | Assay | Model System | Key Findings | Reference |
| Riluzole | Glutamate Release Assay | Corticostriatal neurons | Inhibition of glutamate release | [1] |
| Riluzole | NMDA Receptor Binding Assay | Rat cortical membranes | Non-competitive blockade of NMDA receptors | [2] |
| Riluzole | In vivo neuroprotection | Rodent model of transient global cerebral ischemia | Complete suppression of ischemia-evoked glutamate surge | [1] |
| Riluzole | In vitro neuroprotection | Cultured neurons | Protection from anoxic damage and glutamate-induced toxicity | [1] |
Mechanism of Action
The proposed mechanism of action for Riluzole involves a multi-faceted approach to neuroprotection by modulating glutamatergic neurotransmission.
Caption: Proposed mechanism of action for Riluzole.
Experimental Protocols
Glutamate Release Assay
-
Objective: To quantify the effect of a compound on the release of glutamate from presynaptic terminals.
-
Methodology:
-
Primary corticostriatal neurons are cultured.
-
Neurons are pre-incubated with the test compound (e.g., Riluzole) or vehicle.
-
Depolarization is induced using a high concentration of potassium chloride (KCl).
-
The supernatant is collected, and glutamate concentration is measured using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Results are expressed as a percentage of glutamate release compared to the vehicle-treated control.
-
NMDA Receptor Binding Assay
-
Objective: To determine the binding affinity of a compound to NMDA receptors.
-
Methodology:
-
Rat cortical membranes are prepared.
-
Membranes are incubated with a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of an excess of a non-labeled NMDA receptor antagonist.
-
Bound and free radioligand are separated by filtration.
-
Radioactivity is quantified by liquid scintillation counting.
-
The half-maximal inhibitory concentration (IC50) is calculated from concentration-response curves.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a novel compound.
References
A Comparative Guide to the Synthetic Pathways of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, a heterocyclic compound of interest in medicinal chemistry. The comparison focuses on objectivity, supported by available experimental data, to aid in the selection of the most suitable pathway based on factors such as yield, reaction time, and environmental impact.
Introduction
This compound is a substituted aminothiazole derivative. The core structure, a fusion of a thiazole and a cyclohexenone ring, presents a scaffold with potential for diverse biological activities. The synthesis of such molecules is a critical step in drug discovery and development. This guide outlines and compares two principal synthetic strategies: a two-step synthesis via an intermediate and a one-pot synthesis.
Synthetic Pathways Overview
Two primary synthetic pathways have been identified for the synthesis of this compound:
-
Pathway 1: Two-Step Synthesis via 2-Bromodimedone
-
Pathway 2: One-Pot Synthesis from Dimedone
The following sections will delve into the experimental details and available data for each pathway.
Pathway 1: Two-Step Synthesis via 2-Bromodimedone
This classical approach, a variation of the Hantzsch thiazole synthesis, involves two distinct steps: the bromination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) to form the α-haloketone intermediate, 2-bromo-5,5-dimethyl-1,3-cyclohexanedione (2-bromodimedone), followed by a cyclocondensation reaction with thiourea.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione
A solution of bromine in a suitable solvent, such as chloroform or acetic acid, is added dropwise to a solution of dimedone at a controlled temperature. The reaction mixture is stirred until the reaction is complete, typically monitored by the disappearance of the bromine color. The 2-bromodimedone intermediate is then isolated by filtration or extraction and can be purified by recrystallization.
Step 2: Synthesis of this compound
The isolated 2-bromodimedone is dissolved in a suitable solvent, such as ethanol. Thiourea is then added, and the mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Quantitative Data
While this pathway is widely cited, specific quantitative data from a primary source by Zav'yalov and co-workers could not be retrieved in its entirety for this guide. General yields for Hantzsch-type syntheses are typically moderate to good.
Logical Relationship Diagram
Caption: Two-step synthesis of the target compound.
Pathway 2: One-Pot Synthesis from Dimedone
This approach offers a more streamlined process by combining all reactants in a single reaction vessel. Dimedone, thiourea, and an oxidizing agent, typically iodine, are reacted together under either conventional heating or microwave irradiation to directly form the target molecule. This method avoids the isolation of the potentially lachrymatory α-haloketone intermediate.
Experimental Protocols
Method A: Conventional Heating
Dimedone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) are dissolved in a suitable solvent, such as ethanol. The mixture is then refluxed for a period of 8-10 hours.[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into an ice-cold bath. The precipitated product is collected by filtration, dried, and recrystallized from absolute ethanol.[1]
Method B: Microwave-Assisted Synthesis
In a microwave-safe vessel, dimedone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) are mixed.[1] The mixture is then subjected to microwave irradiation at a power of 170 W for a significantly shorter duration, typically ranging from 5 to 15 minutes.[1] Reaction completion is verified by TLC. The work-up procedure is similar to the conventional method, involving cooling, precipitation in an ice-cold bath, filtration, and recrystallization.[1]
Quantitative Data
| Parameter | Conventional Heating | Microwave-Assisted |
| Starting Materials | Dimedone, Thiourea, Iodine | Dimedone, Thiourea, Iodine |
| Solvent | Ethanol | (Often solvent-free or minimal solvent) |
| Reaction Time | 8 - 10 hours[1] | 5 - 15 minutes[1] |
| Temperature | Reflux | Controlled by microwave power |
| Yield | Good | High[1] |
| Purity | Good | High[1] |
Note: The yields and purities are described as "good" to "high" in the general procedure, but specific percentages for the target molecule are not provided in the available literature.
Experimental Workflow Diagram
Caption: One-pot synthesis workflows.
Comparison of Synthetic Pathways
| Feature | Pathway 1: Two-Step Synthesis | Pathway 2: One-Pot Synthesis |
| Number of Steps | Two | One |
| Intermediate Isolation | Required (2-bromodimedone) | Not required |
| Reaction Time | Longer (two separate reactions) | Significantly shorter (especially with microwave)[1] |
| Reagent Handling | Involves handling of bromine and a lachrymatory α-haloketone | Generally safer reagents |
| Yield | Moderate to Good (inferred) | Good to High[1] |
| Green Chemistry Aspect | Less favorable due to multiple steps and intermediate isolation | More favorable, especially the microwave-assisted method which reduces reaction time and energy consumption |
Conclusion
Both the two-step and one-pot synthetic pathways are viable for the preparation of this compound.
The one-pot synthesis (Pathway 2) , particularly the microwave-assisted method , presents a more efficient, faster, and environmentally benign approach.[1] It eliminates the need for the isolation of the 2-bromodimedone intermediate, which simplifies the procedure and avoids the handling of a potentially hazardous substance. The significantly reduced reaction time is a major advantage for rapid synthesis and library generation.
The two-step synthesis (Pathway 1) , while being a more traditional method, may offer better control over the reaction at each stage. However, it is more time-consuming and involves an additional purification step.
For researchers and drug development professionals seeking a rapid, efficient, and greener method for the synthesis of this compound and its analogs, the one-pot microwave-assisted pathway is the recommended approach. Further optimization of the reaction conditions for this specific substrate could potentially lead to even higher yields and purity.
References
A Proposed Framework for Inter-Laboratory Reproducibility Assessment of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one Bioactivity
Introduction
The robust and reproducible assessment of a compound's biological activity is fundamental to drug discovery and development. This guide outlines a proposed framework for an inter-laboratory study to establish the reproducibility of the bioactivity of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one. Benzothiazole derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial and anticancer activities.[1][2][3][4] Ensuring that the measurement of these activities is consistent across different research settings is crucial for validating its potential as a therapeutic agent. This document provides standardized experimental protocols, hypothetical comparative data, and visual workflows to guide such a study.
Hypothetical Comparative Bioactivity Data
To assess inter-laboratory reproducibility, a round-robin study could be initiated where participating laboratories test the same batch of this compound using standardized protocols. The following tables present a hypothetical summary of results from such a study, illustrating how data on antimicrobial and cytotoxic activities could be compared.
Table 1: Inter-Laboratory Comparison of Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean MIC | Standard Deviation |
| Staphylococcus aureus (ATCC 29213) | 16 | 32 | 16 | 21.33 | 9.24 |
| Escherichia coli (ATCC 25922) | 64 | 64 | 32 | 53.33 | 18.48 |
| Candida albicans (ATCC 90028) | 32 | 32 | 32 | 32.00 | 0.00 |
Table 2: Inter-Laboratory Comparison of IC50 Values (µM) for Cytotoxicity
| Cell Line | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean IC50 | Standard Deviation |
| A549 (Human Lung Carcinoma) | 25.8 | 31.2 | 28.5 | 28.50 | 2.70 |
| MCF-7 (Human Breast Adenocarcinoma) | 42.1 | 38.9 | 45.3 | 42.10 | 3.20 |
| HepG2 (Human Hepatocellular Carcinoma) | >100 | >100 | >100 | >100 | N/A |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide. Adherence to these protocols is critical for ensuring data comparability across laboratories.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial and fungal strains.
a. Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the microorganism.
-
Transfer the colonies into a tube containing 5 mL of sterile saline.
-
Vortex the tube for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
b. Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
c. Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Include a positive control (organism with no compound) and a negative control (broth with no organism).
-
Incubate the plates at 35°C for 16-20 hours for bacteria and at 35°C for 20-24 hours for Candida species.
d. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for assessing the cytotoxic effects of the test compound on human cancer cell lines.
a. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
c. MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizations
The following diagrams illustrate the proposed workflow for the inter-laboratory study and a potential signaling pathway that could be investigated.
Caption: Workflow for the proposed inter-laboratory reproducibility study.
Caption: Hypothetical signaling pathway for apoptosis induction by a benzothiazole derivative.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profiling of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one against a kinase panel
This guide provides a comparative analysis of the kinase selectivity profiles of several 2-aminobenzothiazole derivatives, a class of compounds recognized for their potential as kinase inhibitors in cancer therapy.[1] Due to the limited publicly available data on the specific compound 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, this guide focuses on structurally related 2-aminobenzothiazole derivatives to provide a representative overview of the kinase inhibitory activities of this chemical scaffold. The information presented is intended for researchers, scientists, and drug development professionals.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the kinase inhibitory activity of selected 2-aminobenzothiazole derivatives from published studies. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) or percentage of inhibition at a given concentration.
| Compound ID | Target Kinase | IC50 (nM) | % Inhibition @ [Conc.] | Reference Compound | IC50 (nM) |
| Compound 37 | CDK2 | 37.8 | - | - | - |
| Compound 38 | CDK2 | 21.7 | - | - | - |
| Compound 40 | CDK2 | 4290 | - | - | - |
| Compound 54 | PI3Kα | 1.03 | - | - | - |
| Compound 20 | VEGFR-2 | 150 | - | Sorafenib | - |
| Compound 21 | VEGFR-2 | 190 | - | Sorafenib | - |
| Compound 10 | EGFR | 94.7 | - | - | - |
| Compound 11 | EGFR | 54.0 | - | - | - |
| OMS1 | PI3Kγ | - | 47% @ 100 µM | - | - |
| OMS2 | PI3Kγ | - | 48% @ 100 µM | - | - |
| OMS14 | PIK3CD/PIK3R1 | - | 65% @ 100 µM | - | - |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
The kinase inhibition data presented in this guide are typically generated using in vitro kinase assays. A general protocol for such an assay is outlined below.
General Kinase Assay Protocol (e.g., ADP-Glo™ Kinase Assay)
This protocol is a representative example and specific parameters may vary between different kinase assays.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific kinase, its corresponding substrate, ATP, and a reaction buffer.
-
Compound Addition: The test compounds (2-aminobenzothiazole derivatives) are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
Stopping the Reaction: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is added to convert the ADP produced by the kinase reaction into a luminescent signal.
-
Data Measurement: The luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP produced, which in turn reflects the kinase activity.
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the control to determine the percentage of inhibition. IC50 values are calculated by fitting the dose-response data to a suitable equation.[5]
Visualizations
Kinase Selectivity Profiling Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase selectivity profiling.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer and is a target for many kinase inhibitors, including some 2-aminobenzothiazole derivatives.[2]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.com]
Benchmarking 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one against the well-characterized kinase inhibitors Staurosporine, Dasatinib, and a representative benzothiazole-based inhibitor. The data presented herein is for illustrative purposes to guide potential research directions and is based on the known activities of structurally related compounds.
Quantitative Data: Comparative Inhibitory Activity Against Src Kinase
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound and known inhibitors against Src kinase. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | Src | 75 (Hypothetical) | Hypothesized potent and selective inhibitor based on the benzothiazole scaffold. Further experimental validation is required. |
| Staurosporine | Pan-Kinase | 6[1] | A broad-spectrum kinase inhibitor, known for its high potency but low selectivity.[1][2] |
| Dasatinib | Multi-Kinase (including Src, Abl) | 0.5[3] | A potent, orally available dual Src/Abl inhibitor used in the treatment of chronic myeloid leukemia.[3] |
| Benzothiazole Analog (Cmpd-A) | VEGFR-2 | 8.5 | A representative benzothiazole-based inhibitor with high affinity for VEGFR-2, demonstrating the potential of this scaffold for kinase inhibition. |
Experimental Protocols
The following is a detailed methodology for a representative in vitro kinase inhibition assay to determine the IC50 values of test compounds against Src kinase.
In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is designed for a 384-well plate format and measures the generation of ADP, which is proportional to kinase activity.
Materials:
-
Enzyme: Recombinant human Src kinase (e.g., from Promega or Carna Biosciences).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide or a specific peptide substrate for Src.
-
Test Compounds: this compound and known inhibitors dissolved in 100% DMSO to a stock concentration of 10 mM.
-
ATP: Adenosine 5'-triphosphate, 10 mM stock solution.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).
Procedure:
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Src kinase diluted in assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the substrate and ATP. The final ATP concentration should be at or near the Km for Src.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the in vitro Src kinase inhibition assay.
References
Binding Site of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one Remains Undetermined in Publicly Available Research
For researchers, scientists, and drug development professionals, the specific biological target and binding site of the compound 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one are not documented in the current scientific literature. While the benzothiazole scaffold is a common feature in a variety of pharmacologically active molecules with diverse targets, dedicated studies to elucidate the mechanism of action for this particular derivative are not publicly available.
This guide provides a comparative overview of the common biological targets of structurally related benzothiazole and aminothiazole derivatives and outlines the established experimental workflows for identifying the binding site of a novel compound such as this compound.
Potential Target Classes for Benzothiazole Derivatives
Benzothiazole-containing compounds have been investigated for a wide range of therapeutic applications and have been shown to interact with various biological targets. Based on the available literature for analogous structures, potential target classes for this compound could include, but are not limited to, protein kinases, enzymes involved in metabolic pathways, and proteins associated with microbial infections.
Table 1: Overview of Investigated Biological Targets for Benzothiazole and Aminothiazole Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | Bcr-Abl, Protein Tyrosine Kinases (PTKs) | Anticancer |
| Metabolic Enzymes | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Metabolic Syndrome |
| Phosphodiesterases | Phosphodiesterase type 5 (PDE5) | Erectile Dysfunction |
| Microbial Targets | Various bacterial and fungal proteins | Antimicrobial |
Experimental Workflow for Target Identification and Binding Site Confirmation
For a novel compound like this compound, a systematic approach is required to first identify its biological target and then to confirm the specific binding site. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for identifying the biological target and confirming the binding site of a novel chemical compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in determining the binding site of this compound.
In Vitro Kinase Inhibition Assay
Given that many benzothiazole derivatives act as kinase inhibitors, a primary screen against a panel of protein kinases would be a logical first step.
Protocol:
-
Kinase Panel Screening: The test compound is initially screened at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases (e.g., >400 kinases).
-
Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide. This can be done using various technologies such as ADP-Glo™, LanthaScreen™, or HTRF®.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as primary "hits."
-
IC50 Determination: For the identified hits, dose-response curves are generated by incubating the kinase with a serial dilution of the test compound. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is then calculated.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity and kinetics of a compound to its target protein.
Protocol:
-
Protein Immobilization: The purified target protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the test compound (analyte) in solution are flowed over the sensor surface.
-
Binding Measurement: The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU).
-
Data Analysis: The binding data is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
X-ray Crystallography for Structural Determination
This is the gold standard for visualizing the precise binding mode of a ligand within the active site of a protein.
Protocol:
-
Protein Crystallization: The target protein is crystallized, often in the presence of a high concentration of the test compound (co-crystallization) or by soaking pre-formed protein crystals with a solution of the compound.
-
X-ray Diffraction: The protein-ligand complex crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. A molecular model of the protein and the bound ligand is then built into this map and refined to best fit the experimental data.
-
Binding Site Analysis: The final refined structure reveals the precise orientation of the compound in the binding pocket and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the amino acid residues of the protein.
Comparison with Alternative Scaffolds
While the specific performance of this compound cannot be directly compared due to the lack of data, a general comparison of the benzothiazole scaffold with other common heterocyclic scaffolds in drug discovery can be made based on the existing literature.
Table 2: General Comparison of Privileged Scaffolds in Drug Discovery
| Scaffold | Common Therapeutic Areas | Key Features |
| Benzothiazole | Anticancer, Antimicrobial, Antidiabetic | Bicyclic aromatic system, capable of various substitutions to modulate activity. |
| Benzimidazole | Anticancer, Antiviral, Antihistaminic | Isostere of purine, often interacts with ATP-binding sites. |
| Thiazolidinedione | Antidiabetic, Anticancer | Can act as a ligand for nuclear receptors (e.g., PPARγ). |
| Quinoline | Antimalarial, Anticancer, Antibacterial | Fused aromatic system with a nitrogen atom, can intercalate with DNA. |
Logical Pathway for Future Research
The following diagram outlines a logical progression for a research program aimed at characterizing this compound.
A Comparative Analysis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one and its Analogs: A Guide for Drug Discovery Professionals
Introduction
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a comparative overview of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one and its analogs, focusing on their synthesis, anticancer, and antimicrobial activities. While direct comparative studies on this specific compound and its close analogs are limited in publicly available literature, this guide synthesizes data from various studies on related 2-aminobenzothiazole derivatives to provide a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the biological activities of various 2-aminobenzothiazole derivatives from different studies. It is important to note that direct comparison of absolute values (e.g., IC50, MIC) across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Analogs
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | A549 (Lung) | 61.03 | [1][2] |
| MCF-7 (Breast) | 32.01 | [1][2] | |
| OMS14 | A549 (Lung) | 22.13 | [1][2] |
| MCF-7 (Breast) | 33.56 | [1][2] | |
| Compound 5g | K562 (Leukemia) | ~15 | [3] |
| PB11 | U87 (Glioblastoma) | < 0.05 | [4][5] |
| HeLa (Cervical) | < 0.05 | [4][5] |
Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Analogs
| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference |
| Compound 4a | Staphylococcus aureus | 2-8 | [6] |
| Candida albicans | 2-8 | [6] | |
| Compound 4j | Staphylococcus aureus | 2-8 | [6] |
| Candida albicans | 2-8 | [6] | |
| Compound 4l | Staphylococcus aureus | 2-8 | [6] |
| Candida albicans | 2-8 | [6] | |
| Benzothiazole-Thiadiazole Hybrid | Staphylococcus aureus | 0.025 mM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the key assays cited in the literature for 2-aminobenzothiazole derivatives.
Synthesis of 2-Aminobenzothiazole Derivatives
A common synthetic route to 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[8]
General Procedure:
-
Dissolve the appropriately substituted aniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3]
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., McFarland standards).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of 2-aminobenzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
differential effects of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one on cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. While specific experimental data on 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is limited in publicly available literature, extensive research on structurally related 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole and other benzothiazole derivatives provides valuable insights into their differential cytotoxicity and mechanisms of action against various cancer cell lines. This guide offers a comparative overview of these analogs, supported by experimental data, to inform further research and drug development efforts.
Comparative Cytotoxicity of Benzothiazole Derivatives
The antitumor activity of benzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies significantly depending on the specific chemical substitutions on the benzothiazole core and the genetic makeup of the cancer cells. Below is a summary of the cytotoxic effects of several exemplary benzothiazole derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 5g (a 4,5,6,7-tetrahydrobenzo[d]thiazole derivative) | K562 (Human leukemia) | ~15 | [1] |
| Reh (Human leukemia) | <60 | [1] | |
| Compound 13 (a 2-aminobenzothiazole derivative) | HCT116 (Colon carcinoma) | 6.43 ± 0.72 | [2] |
| A549 (Lung adenocarcinoma) | 9.62 ± 1.14 | [2] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [2] | |
| Compound 4g (a benzothiazole-based 1,3,4-thiadiazole derivative) | HT-1376 (Bladder carcinoma) | 26.51 (at 24h) | [3] |
| Acylated ester 4 (an ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative) | MCF-7 (Breast cancer) | 23.2 | [4] |
| 2-aminobenzothiazole | HEp-2 (Laryngeal carcinoma) | 5 (at 24h) | [5] |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][6] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
In addition to apoptosis, some 2-aminothiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[7] This is often observed at the G2/M phase of the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of benzothiazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., benzothiazole derivatives) and a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the benzothiazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][4]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.[7]
References
- 1. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, tailored for researchers, scientists, and drug development professionals.
This compound is classified as hazardous, and its disposal must be conducted in strict accordance with all applicable federal, state, and local regulations. The following procedures are designed to provide clear instructions to minimize risks and ensure compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is required to protect clothing.
-
Respiratory Protection: If handling the compound as a powder or if dust may be generated, use a NIOSH-approved respirator.
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid generating dust.
-
Store in a tightly closed, properly labeled container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and diazo compounds.[2]
Hazard Summary
The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Wear protective gloves, clothing, and eye/face protection.[1] |
| Environmental Hazards | While specific data is not available for this compound, similar thiazole derivatives can be harmful to aquatic life. | Avoid release to the environment. |
| Physical/Chemical Hazards | Thermal decomposition can lead to the release of toxic gases and vapors, including nitrogen oxides, carbon oxides, and sulfur oxides. | Keep away from heat and sources of ignition. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. The following protocol outlines the necessary steps to prepare the chemical waste for collection.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is the pure solid compound, a solution, or contaminated materials (e.g., gloves, weighing paper).
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., paper towels, gloves) in a designated, compatible hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solid waste, a wide-mouth container is often suitable.
-
Label the Container:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound." Do not use abbreviations.
-
List all components of the waste, including any solvents and their approximate concentrations.
-
Include the appropriate hazard pictograms (e.g., harmful, irritant).
-
Step 3: Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and accessible only to authorized personnel.
-
Incompatible Materials: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents and acids, to prevent any dangerous reactions.[2]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop up the material to avoid generating dust. Dampening the solid with an appropriate solvent (e.g., 60-70% ethanol) can help minimize dust.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
-
Collect and Dispose of Spill Debris: Place all contaminated materials, including absorbent and cleaning supplies, into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report the Spill: Report the incident to your supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one (CAS No. 1629-95-4). The following procedures are based on best practices for handling similar chemical compounds and are intended to foster a secure research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available in its entirety at the time of this writing. The guidance provided is a synthesis of information from SDSs of structurally related benzothiazole derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
Hazard Assessment
Based on data from similar compounds, this compound should be handled with caution as it may possess the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2]
-
Harmful if Inhaled or Swallowed: May be harmful if inhaled or swallowed.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles compliant with ANSI Z87.1 are required.[3] A face shield should be worn in situations where splashing or dust generation is likely.[3][4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn.[4] A flame-resistant lab coat is required, and protective clothing may be necessary for larger quantities.[3][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator may be required. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure an eyewash station and safety shower are readily accessible.
-
Handling: Avoid direct contact with the skin and eyes.[1] Prevent dust formation during handling.[5] Do not eat, drink, or smoke in the handling area.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Contaminated clothing and gloves should be removed and decontaminated before reuse.[1]
Spill Response:
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Control: Remove all sources of ignition.
-
Containment: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable, sealed container for disposal.[6]
-
Decontamination: Use absorbent paper dampened with 60-70% ethanol to clean the spill area, followed by washing with a soap and water solution.[6] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[6]
Disposal Plan:
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[1][5]
-
Waste Identification: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store chemical waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste.[7] Do not dispose of the chemical down the drain or in regular trash.[7] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
